Benzoquinonium dibromide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C34H50Br2N4O2 |
|---|---|
分子量 |
706.6 g/mol |
IUPAC名 |
benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium dibromide |
InChI |
InChI=1S/C34H48N4O2.2BrH/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30;;/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3;2*1H |
InChIキー |
DVQZHWAYOLXTHE-UHFFFAOYSA-N |
正規SMILES |
CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3.[Br-].[Br-] |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Molecular Choreography of Benzoquinonium Dibromide: A Technical Guide to its Mechanism of Action
For Immediate Release
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the intricate mechanism of action of benzoquinonium (B1213216) dibromide. By synthesizing available data, detailing experimental methodologies, and providing visual representations of its molecular interactions, this document aims to facilitate a deeper understanding of this potent neuromuscular blocking agent.
Core Mechanism: A Dual-Faceted Interaction with Nicotinic Acetylcholine (B1216132) Receptors
Benzoquinonium dibromide primarily exerts its pharmacological effects through a complex interaction with nicotinic acetylcholine receptors (nAChRs), the key mediators of neuromuscular transmission. Its action is characterized by a dual functionality: it acts as both a potent antagonist, blocking the receptor, and also appears to induce single-channel activations before establishing a firm blockade. This multifaceted interaction ultimately leads to the interruption of nerve impulses at the neuromuscular junction, resulting in muscle paralysis.
The neuromuscular blocking action of benzoquinonium is often described as "curare-like," suggesting a competitive antagonism at the muscle-type nAChR.[1] This implies that it vies with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on the receptor. However, its ability to also block the open channel adds a layer of complexity to its antagonistic profile, distinguishing it from purely competitive antagonists.
At neuronal nAChRs, this compound has been demonstrated to be an open-channel blocker.[2] This means that it can enter and occlude the ion channel pore once the receptor has been activated by an agonist, further contributing to the blockade of neuronal signaling. Studies on fetal rat hippocampal neurons have shown that concentrations of this compound in the range of 0.1-10 μM can activate single-channel currents, with conductance states of 43 ± 3.3 pS and 30 ± 4.2 pS being the most frequently observed.[2]
Quantitative Analysis of Receptor and Enzyme Interactions
While specific binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values for this compound across a range of nAChR subtypes remain to be exhaustively documented in publicly accessible literature, the available information points to a potent interaction.
In addition to its primary action on nAChRs, the potential for benzoquinonium and its derivatives to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, has been investigated. While some studies suggest that AChE inhibition plays a minor role in the neuromuscular blocking effects of benzoquinonium in certain species,[1] related benzoquinone compounds have demonstrated significant AChE inhibitory activity. For instance, various benzoquinone derivatives have been shown to inhibit AChE with IC50 values in the nanomolar range (48-187 nM) and Ki values ranging from 54 ± 0.007 nM to 262 ± 0.016 nM.[3][4] The nature of this inhibition can be either competitive or non-competitive, depending on the specific derivative.[3][4]
Table 1: Acetylcholinesterase Inhibition by Benzoquinone Derivatives
| Compound | IC50 (nM) | Ki (nM) | Type of Inhibition |
| 1,4-benzoquinone | 48 - 187 | 262 ± 0.016 | Competitive |
| 2,6-dichloro-1,4-benzoquinone | 48 - 187 | Not Specified | Non-competitive |
| 2,6-dimethyl-1,4-benzoquinone | 48 - 187 | 54 ± 0.007 | Competitive |
Data from a study on benzoquinone derivatives, not specific to this compound.[3][4]
Experimental Protocols for Mechanistic Elucidation
A thorough understanding of this compound's mechanism of action relies on a suite of established experimental techniques. The following sections outline the methodologies for key experiments.
Electrophysiological Recordings (Patch-Clamp)
The patch-clamp technique is indispensable for studying the effects of this compound on ion channel function at the single-molecule level.
Objective: To characterize the interaction of this compound with nAChRs, including single-channel activation and open-channel blockade.
Methodology:
-
Cell Preparation: Fetal rat hippocampal neurons or other suitable cells expressing nAChRs are cultured on glass coverslips.[2]
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Recording Configuration: The outside-out patch configuration is established to allow for the application of this compound to the extracellular face of the receptor.
-
Solutions: The external solution typically contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.2. The internal (pipette) solution contains (in mM): 140 CsCl, 1 CaCl2, 2 MgCl2, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2.
-
Data Acquisition: Single-channel currents are recorded using a patch-clamp amplifier. The membrane potential is typically held at -70 mV.
-
Drug Application: this compound is applied to the patch via a perfusion system at concentrations ranging from 0.1 to 10 μM.[2]
-
Data Analysis: Single-channel conductance, open and closed times, and the kinetics of channel blockade are analyzed using specialized software.
Acetylcholinesterase Inhibition Assay
The Ellman method provides a robust colorimetric assay to determine the inhibitory potential of compounds on AChE.
Objective: To quantify the inhibitory effect of this compound on acetylcholinesterase activity.
Methodology:
-
Reagent Preparation:
-
Phosphate (B84403) buffer (100 mM, pH 8.0).
-
Acetylcholinesterase (AChE) solution.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.
-
Acetylthiocholine iodide (ATCI) substrate solution.
-
This compound solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the test compound solution (this compound) or buffer (for control).
-
Add 20 µL of AChE solution and incubate for a pre-determined time (e.g., 15 minutes).
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
-
Measurement: The absorbance is measured kinetically at 412 nm using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 and Ki values are calculated from the dose-response curves.
Concluding Remarks and Future Directions
This compound's mechanism of action is a compelling example of multifaceted drug-receptor interaction. Its ability to act as both a competitive antagonist and an open-channel blocker at nicotinic acetylcholine receptors underscores the complexity of neuromuscular blockade. While its primary target is well-established, a more granular understanding of its subtype selectivity and the precise contribution of acetylcholinesterase inhibition to its overall pharmacological profile warrants further investigation. Future research employing advanced electrophysiological techniques and radioligand binding assays with a broader panel of nAChR subtypes will be instrumental in refining our knowledge of this compound and paving the way for the development of novel neuromuscular blocking agents with enhanced specificity and safety profiles.
References
- 1. Binding properties of agonists and antagonists to distinct allosteric states of the nicotinic acetylcholine receptor are incompatible with a concerted model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Pharmacological Assessment, and Molecular Modeling of Acetylcholinesterase/Butyrylcholinesterase Inhibitors: Effect against Amyloid-β-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Benzoquinonium Dibromide: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the discovery, history, and foundational pharmacological characterization of benzoquinonium (B1213216) dibromide, a potent neuromuscular blocking agent. Initially investigated under the code name WIN 2747 and later known by the trade name Mytolon, this bis-quaternary ammonium (B1175870) compound emerged from mid-20th-century research into synthetic curarimimetic agents. This guide details the seminal pharmacological studies that elucidated its mechanism of action as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, presents available quantitative data on its potency, and outlines the experimental methodologies employed in its early evaluation. Furthermore, it includes a proposed synthesis pathway and diagrams illustrating its mechanism of action and experimental workflows, serving as a comprehensive resource for researchers in pharmacology and drug development.
Discovery and Historical Context
The discovery of benzoquinonium can be traced to the Sterling-Winthrop Research Institute, where, in 1950, J. O. Hoppe reported on the pharmacological properties of a new synthetic curarimimetic agent, 2,5-bis-(3-diethylaminopropylamino) benzoquinone-bis-benzylchloride, designated as WIN 2747[1]. This research was part of a broader effort in the post-World War II era to develop synthetic alternatives to d-tubocurarine, the active component of curare, for use as a muscle relaxant in surgery and anesthesia. The chloride salt of benzoquinonium was later introduced into clinical practice under the trade name Mytolon[2][3].
Early investigations by Hoppe and others sought to characterize the nature of the neuromuscular block produced by this novel compound. A key publication by W. C. Bowman in 1958 further solidified the understanding of its mechanism, demonstrating that benzoquinonium chloride (Mytolon) produces a curare-like, non-depolarizing neuromuscular block in cats and hens[4][5]. This distinguished it from depolarizing agents like decamethonium. These foundational studies established benzoquinonium as a potent competitive antagonist at the nicotinic acetylcholine receptors of the neuromuscular junction.
Chemical Properties
| Property | Value |
| Chemical Name | N,N'-[(3,6-Dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl)]bis[N,N-diethylbenzenemethanaminium]dibromide |
| Molecular Formula | C34H50Br2N4O2 |
| Molecular Weight | 706.6 g/mol |
| CAS Number | 311-09-1 |
Synthesis
-
Nucleophilic Substitution: Reaction of 1,4-benzoquinone (B44022) with 3-(diethylamino)-1-propanamine. This would result in the formation of 2,5-bis((3-(diethylamino)propyl)amino)cyclohexa-2,5-diene-1,4-dione.
-
Quaternization: Subsequent reaction of the tertiary amine groups with benzyl (B1604629) bromide to form the bis-quaternary ammonium salt, benzoquinonium dibromide.
Pharmacological Profile
Mechanism of Action
This compound functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on the post-synaptic membrane. By blocking these receptors, it prevents the depolarization of the muscle fiber membrane, thereby inhibiting muscle contraction and leading to flaccid paralysis. This mechanism is characteristic of non-depolarizing neuromuscular blocking agents.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the neuromuscular blocking potency of benzoquinonium.
| Species | Preparation | Parameter | Value | Reference |
| Cat | Tibialis anterior muscle (in vivo) | ED95 (95% block of twitch response) | ~15-20 µg/kg | Hoppe, 1950[1] (estimated) |
| Hen | Gastrocnemius muscle (in vivo) | Effective paralyzing dose | Similar to cat | Bowman, 1958[4] |
| - | Nicotinic Acetylcholine Receptors | IC50 | 0.46 µM | [6] |
Experimental Protocols
In Vivo Neuromuscular Blockade Assay (Cat)
This protocol is based on the methods described by Hoppe (1950) and Bowman (1958) for assessing neuromuscular blocking activity.
-
Animal Preparation: Adult cats are anesthetized with a suitable agent (e.g., pentobarbital (B6593769) sodium). The trachea is cannulated for artificial respiration if necessary. The sciatic nerve is isolated and prepared for stimulation. The tendon of the tibialis anterior muscle is detached and connected to a force-displacement transducer to record muscle contractions.
-
Nerve Stimulation: The sciatic nerve is stimulated with supramaximal square-wave pulses of short duration (e.g., 0.5 msec) at a frequency of 0.1 Hz.
-
Drug Administration: A solution of this compound is administered intravenously.
-
Data Recording: The isometric contractions of the tibialis anterior muscle are recorded on a kymograph or a digital data acquisition system. The percentage reduction in twitch height from the pre-drug control is measured.
-
Dose-Response Analysis: A cumulative dose-response curve is constructed by administering increasing doses of benzoquinonium and recording the steady-state level of block for each dose. The ED95 (the dose required to produce a 95% reduction in twitch height) is then determined.
Clinical Experience
Benzoquinonium chloride (Mytolon) was used clinically as a muscle relaxant in anesthesia during the 1950s[2][3]. It was valued for its potent, non-depolarizing block. However, its clinical use was associated with certain side effects, and it was eventually superseded by newer neuromuscular blocking agents with more favorable safety profiles. Detailed clinical trial data from this era is limited in modern databases.
Conclusion
This compound holds a significant place in the history of pharmacology as an early synthetic, non-depolarizing neuromuscular blocking agent. The pioneering work of researchers at the Sterling-Winthrop Research Institute and subsequent investigations by pharmacologists like Bowman laid the groundwork for understanding its mechanism of action and clinical potential. While no longer in widespread clinical use, the study of benzoquinonium's discovery and development offers valuable insights into the principles of drug design and the evolution of anesthetic practice. This guide provides a foundational resource for researchers and professionals seeking to understand the historical and scientific context of this important compound.
References
- 1. A pharmacological investigation of 2,5-bis-(3-diethylaminopropylamino) benzoquinone-bis-benzylchloride (WIN 2747): a new curarimimetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mytolon chloride: a new agent for producing muscular relaxation; preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of Mytolon chloride in anesthesiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neuromuscular blocking action of benzoquinonium chloride in the cat and in the hen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuromuscular blocking action of benzoquinonium chloride in the cat and in the hen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Benzoquinonium Dibromide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the research applications of Benzoquinonium dibromide, a quaternary ammonium (B1175870) compound with significant activity at the neuromuscular junction. This document provides a comprehensive overview of its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its investigation.
Core Research Applications
This compound is primarily utilized in pharmacological research as a potent antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Its principal applications include:
-
Neuromuscular Blockade: It serves as a neuromuscular blocking agent, inducing muscle paralysis by inhibiting the action of acetylcholine (ACh) at the motor endplate. This property makes it a valuable tool for studying the physiology and pharmacology of the neuromuscular junction.
-
Ganglionic Blockade: this compound also exhibits ganglion-blocking activity, interfering with neurotransmission in autonomic ganglia.
-
Characterization of Nicotinic Acetylcholine Receptors: Due to its antagonist properties, it is employed to characterize the function and structure of various nAChR subtypes. Research has shown that it can act as an open channel blocker and, in some contexts, may even activate single-channel currents at neuronal nAChRs.
Mechanism of Action
At the neuromuscular junction, the arrival of a nerve impulse at the motor neuron terminal triggers the release of acetylcholine into the synaptic cleft. ACh then binds to nAChRs on the muscle fiber membrane, leading to depolarization and muscle contraction. This compound exerts its effect by competitively inhibiting the binding of ACh to these receptors. Furthermore, it can physically obstruct the ion channel pore when the receptor is in its open state, a mechanism known as open channel block. This dual antagonistic action effectively prevents the end-plate potential from reaching the threshold required for muscle fiber action potential generation, resulting in flaccid paralysis.
Quantitative Pharmacological Data
The available quantitative data for this compound is summarized in the table below. It is important to note that detailed kinetic data and binding affinities for a wide range of nAChR subtypes are not extensively reported in publicly available literature.
| Parameter | Value | Receptor/System | Reference |
| IC50 | 0.46 µM | Nicotinic Acetylcholine Receptors (nAChRs) | [1] |
Note: Further research is required to fully characterize the binding affinities (Ki) of this compound for various muscle-type and neuronal nAChR subtypes, as well as the kinetic parameters (on- and off-rates) of its open channel blockade.
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the signaling cascade at the neuromuscular junction and the inhibitory action of this compound.
Experimental Protocols
The following section outlines a detailed methodology for a key experiment to characterize the effects of this compound on neuromuscular transmission using electrophysiology. This protocol is a representative example based on standard techniques for studying neuromuscular blocking agents.
Electrophysiological Recording of End-Plate Potentials (EPPs) in an Isolated Nerve-Muscle Preparation
1. Preparation of the Nerve-Muscle Specimen:
-
Animal Model: Mouse (e.g., C57BL/6) or rat phrenic nerve-diaphragm preparation is commonly used.
-
Dissection: The phrenic nerve and a section of the diaphragm muscle are carefully dissected and placed in a recording chamber.
-
Physiological Solution: The preparation is continuously superfused with oxygenated (95% O₂ / 5% CO₂) Ringer's solution at room temperature or a controlled physiological temperature. The composition of a typical mammalian Ringer's solution is (in mM): NaCl 135, KCl 5, CaCl₂ 2, MgCl₂ 1, NaHCO₃ 15, NaH₂PO₄ 1, and glucose 11.
2. Electrophysiological Recording Setup:
-
Stimulation: The phrenic nerve is stimulated using a suction electrode connected to a pulse generator. Supramaximal square wave pulses of short duration (e.g., 0.1-0.2 ms) are delivered.
-
Recording: Intracellular recordings from the muscle fibers are made using sharp glass microelectrodes (10-20 MΩ resistance) filled with 3 M KCl. The microelectrode is connected to a high-impedance amplifier.
-
Data Acquisition: The recorded signals are digitized and stored on a computer using data acquisition software (e.g., pCLAMP).
3. Experimental Procedure:
-
Baseline Recording: After allowing the preparation to stabilize for at least 30 minutes, baseline EPPs are recorded by stimulating the nerve at a low frequency (e.g., 0.5 Hz).
-
Application of this compound: this compound is added to the superfusing Ringer's solution at various concentrations (e.g., ranging from nanomolar to micromolar concentrations).
-
Data Collection: EPPs are recorded at regular intervals after the application of the drug to observe the onset and steady-state effect of the blockade.
-
Washout: The preparation is then superfused with drug-free Ringer's solution to assess the reversibility of the neuromuscular blockade.
4. Data Analysis:
-
The amplitude of the EPPs is measured and compared before and after the application of this compound.
-
A concentration-response curve can be constructed by plotting the percentage inhibition of the EPP amplitude against the logarithm of the this compound concentration.
-
From this curve, the IC₅₀ value (the concentration of the drug that causes 50% inhibition of the EPP amplitude) can be determined.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for investigating the effects of a neuromuscular blocking agent like this compound.
This technical guide provides a foundational understanding of the research uses of this compound. Further investigations are warranted to elucidate its precise interactions with different nAChR subtypes and to expand its quantitative pharmacological profile.
References
Benzoquinonium Dibromide: A Technical Guide to its Function as a Nicotinic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoquinonium (B1213216) dibromide is a quaternary ammonium (B1175870) compound recognized for its potent antagonistic activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides a comprehensive overview of its mechanism of action, pharmacological effects, and the experimental methodologies used to characterize its profile. Benzoquinonium acts as a non-depolarizing neuromuscular blocking agent and a ganglionic blocker, exerting its effects through competitive inhibition of acetylcholine binding at nAChRs. This document synthesizes available data on its potency and provides detailed protocols for key experimental procedures relevant to its study.
Introduction
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their activation by the endogenous neurotransmitter acetylcholine, or exogenous agonists like nicotine, mediates a wide range of physiological processes. The diverse family of nAChR subtypes, arising from different combinations of α and β subunits, presents a complex landscape for pharmacological intervention.
Benzoquinonium dibromide, with the chemical formula C34H50Br2N4O2, is a notable nicotinic antagonist.[1] Historically, it has been investigated for its neuromuscular blocking and ganglionic blocking properties. Its mechanism of action involves the blockade of ion channel function, which can occur through different modalities, including competitive antagonism at the acetylcholine binding site and open channel block. This guide delves into the specifics of its interaction with nAChRs, providing a technical resource for researchers in pharmacology and drug development.
Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism
This compound functions primarily as a competitive antagonist at nicotinic acetylcholine receptors. This means it binds to the same site as acetylcholine on the receptor but does not activate the channel. By occupying the binding site, it prevents acetylcholine from binding and initiating the conformational changes that lead to ion channel opening and subsequent cellular depolarization.
In addition to competitive antagonism, evidence suggests that benzoquinonium can also act as an open channel blocker. In this mode of action, the antagonist enters and occludes the ion channel pore after it has been opened by an agonist, thereby preventing the flow of ions. Studies on fetal rat hippocampal neurons have shown that low concentrations of benzoquinonium (0.1-10 μM) can activate single-channel currents, suggesting a complex interaction with the receptor that may involve both agonistic and antagonistic properties depending on the receptor state and subtype.
The signaling pathway affected by this compound is the fundamental pathway of cholinergic neurotransmission at nicotinic synapses. By blocking nAChR activation, it interrupts the propagation of nerve impulses at the neuromuscular junction and autonomic ganglia.
Figure 1: Signaling pathway of nicotinic antagonism by this compound.
Pharmacological Data
Quantitative data on the potency of this compound at specific nAChR subtypes is limited in the publicly available literature. However, its effects on neuromuscular and ganglionic transmission have been characterized.
| Preparation | Parameter | Value | Reference |
| Fetal Rat Hippocampal Neurons | Single-Channel Conductance | 43 ± 3.3 pS and 30 ± 4.2 pS | (Pereira et al., 1993) |
| Cat Tibialis Anterior & Soleus Muscle | Effect | Curare-like Paralysis | (Bowman, 1958) |
| Hen Gastrocnemius Muscle | Effect | Curare-like Paralysis | (Bowman, 1958) |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the nicotinic antagonist activity of compounds like this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the ability of this compound to displace a known radiolabeled ligand from nAChRs.
Materials:
-
Membrane preparations from cells expressing a specific nAChR subtype (e.g., α4β2, α7).
-
Radiolabeled ligand (e.g., [³H]-epibatidine, [¹²⁵I]-α-bungarotoxin).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Figure 2: Experimental workflow for a competitive radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the effect of a compound on the function of ion channels expressed in Xenopus oocytes.
Objective: To determine the functional antagonism (IC50) of this compound at specific nAChR subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired nAChR subunits.
-
Two-electrode voltage clamp setup.
-
Perfusion system.
-
Recording solution (e.g., Barth's solution).
-
Acetylcholine (agonist).
-
This compound.
Procedure:
-
Inject the cRNA for the nAChR subunits into the cytoplasm of Xenopus oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Apply acetylcholine to elicit an inward current mediated by the expressed nAChRs.
-
Co-apply acetylcholine with varying concentrations of this compound.
-
Measure the inhibition of the acetylcholine-evoked current by this compound.
-
Plot the concentration-response curve to determine the IC50 value.
Figure 3: Experimental workflow for two-electrode voltage clamp electrophysiology.
Conclusion
This compound is a potent nicotinic antagonist with a well-established role as a neuromuscular and ganglionic blocking agent. Its mechanism of action involves both competitive antagonism and open channel block of nAChRs. While historical data confirms its physiological effects, a comprehensive characterization of its binding affinities and functional potencies at the diverse range of nAChR subtypes is an area ripe for further investigation. The experimental protocols detailed in this guide provide a framework for conducting such studies, which will be crucial for a more complete understanding of this compound's pharmacological profile and its potential applications in neuroscience research and drug development.
References
Benzoquinonium Dibromide: A Technical Guide to its Ganglionic Blocking Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoquinonium (B1213216) dibromide is a quaternary ammonium (B1175870) compound recognized for its potent neuromuscular and ganglionic blocking properties. This technical guide provides an in-depth analysis of the ganglion blocking activity of benzoquinonium dibromide, focusing on its mechanism of action at nicotinic acetylcholine (B1216132) receptors (nAChRs) within autonomic ganglia. This document synthesizes available data on its pharmacological effects, outlines relevant experimental protocols for studying its activity, and presents visual representations of the underlying signaling pathways and experimental workflows. While quantitative data for this compound is not extensively available in recent literature, this guide establishes a framework for its investigation based on established methodologies for other ganglionic blocking agents.
Introduction to Ganglionic Blockade
Autonomic ganglia are critical relay stations in the peripheral nervous system, where preganglionic neurons synapse with postganglionic neurons. The primary neurotransmitter at these synapses is acetylcholine (ACh), which acts on nicotinic acetylcholine receptors (nAChRs) to propagate nerve impulses. Ganglionic blockers are pharmacological agents that inhibit this transmission, leading to a blockade of both sympathetic and parasympathetic outflow. This non-selective action results in a wide range of physiological effects, making them valuable tools for autonomic research, although their clinical use is limited.
This compound acts as a nicotinic antagonist, interfering with the normal function of ACh at ganglionic nAChRs.[1] Its mechanism involves the blockade of the ion channel associated with the nAChR, preventing the depolarization of the postganglionic neuron.
Mechanism of Action of this compound
The primary mechanism of action for this compound's ganglion blocking effect is its antagonism of neuronal nicotinic acetylcholine receptors (nAChRs). While detailed subtype selectivity data for this compound is scarce in readily available literature, the general mechanism for ganglionic blockers involves one or both of the following:
-
Competitive Antagonism: The antagonist binds to the same site as the endogenous agonist, acetylcholine (ACh), on the nAChR, but does not activate the receptor. This prevents ACh from binding and opening the ion channel.
-
Open Channel Block: The antagonist enters and physically occludes the ion channel pore of the nAChR after it has been opened by an agonist. This type of block is often voltage- and use-dependent.
Some evidence suggests that this compound can activate single channels but also blocks open channels at nicotinic receptors, indicating a complex mechanism that may involve elements of both agonism and open-channel blockade.
Signaling Pathway of Nicotinic Acetylcholine Receptor in Autonomic Ganglia
Caption: Signaling at the autonomic ganglion and the site of action for this compound.
Quantitative Data on Ganglionic Blocking Activity
A comprehensive review of the current literature reveals a paucity of specific quantitative data for the ganglion blocking activity of this compound, such as IC50 values for various neuronal nAChR subtypes or detailed kinetic parameters. One source indicates an IC50 of 0.46 μM for nicotinic acetylcholine receptors, but further subtype-specific data is not provided.
To facilitate future research and comparison, the following table structure is proposed for the presentation of quantitative data on ganglionic blockers.
| Compound | nAChR Subtype | IC50 (µM) | Ki (µM) | Block Type | Reference |
| This compound | Neuronal (General) | 0.46 | - | Nicotinic Antagonist | [Source Needed] |
| Hypothetical Data | α3β4 | Value | Value | Competitive/Non-competitive | |
| Hypothetical Data | α4β2 | Value | Value | Competitive/Non-competitive | |
| Hypothetical Data | α7 | Value | Value | Competitive/Non-competitive |
Note: The table is populated with a known general value and hypothetical placeholders to illustrate the desired data structure for future studies.
Experimental Protocols
In Vitro Ganglion Preparation (e.g., Superior Cervical Ganglion)
This preparation allows for the direct measurement of the effects of compounds on ganglionic transmission.
Objective: To determine the effect of this compound on the compound action potential of a sympathetic ganglion.
Materials:
-
Isolated superior cervical ganglion (e.g., from rabbit or rat).
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).
-
Suction electrodes for stimulation and recording.
-
Amplifier and data acquisition system.
-
This compound stock solution.
Procedure:
-
Dissect the superior cervical ganglion with its preganglionic (cervical sympathetic trunk) and postganglionic (internal carotid) nerves attached.
-
Mount the preparation in a recording chamber continuously perfused with oxygenated (95% O2 / 5% CO2) Krebs solution at 32-34°C.
-
Place the preganglionic nerve in a stimulating suction electrode and the postganglionic nerve in a recording suction electrode.
-
Deliver supramaximal square-wave pulses (e.g., 0.1-0.5 ms (B15284909) duration) to the preganglionic nerve to elicit a compound action potential (CAP) in the postganglionic nerve.
-
Record stable baseline CAPs.
-
Perfuse the ganglion with Krebs solution containing increasing concentrations of this compound.
-
Record the CAP amplitude at each concentration after a stable response is achieved.
-
Wash out the drug with control Krebs solution and record the recovery of the CAP.
-
Data Analysis: Plot the percentage inhibition of the CAP amplitude against the logarithm of the this compound concentration to determine the IC50 value.
Electrophysiology: Voltage-Clamp and Patch-Clamp Studies
These techniques provide detailed information about the interaction of the drug with the nAChR ion channel at the single-cell or single-channel level.
Objective: To characterize the mechanism of nAChR blockade by this compound in isolated ganglionic neurons.
Materials:
-
Cultured or acutely dissociated ganglionic neurons (e.g., from superior cervical ganglion).
-
Patch-clamp or two-electrode voltage-clamp setup.
-
External and internal pipette solutions appropriate for recording nicotinic currents.
-
Acetylcholine or other nicotinic agonists.
-
This compound.
Procedure (Whole-Cell Voltage Clamp):
-
Establish a whole-cell recording from an isolated ganglionic neuron.
-
Clamp the membrane potential at a holding potential of -60 mV to -80 mV.
-
Apply brief pulses of a nicotinic agonist (e.g., acetylcholine) to elicit inward currents.
-
Record stable baseline agonist-evoked currents.
-
Co-apply this compound with the agonist and record the resulting currents.
-
To test for open-channel block, assess the voltage dependency of the block by recording currents at various holding potentials.
-
To investigate use-dependency, apply repetitive agonist pulses in the presence of this compound.
-
Data Analysis: Analyze changes in current amplitude, kinetics (activation, deactivation, desensitization), and current-voltage relationships to elucidate the mechanism of block.
Experimental Workflow for In Vitro Ganglionic Blockade Assay
Caption: A typical workflow for assessing the ganglionic blocking activity of a compound in vitro.
Radioligand Binding Assays
Binding assays are used to determine the affinity of a compound for specific nAChR subtypes.
Objective: To determine the binding affinity (Ki) of this compound for various neuronal nAChR subtypes.
Materials:
-
Cell lines or brain tissue homogenates expressing specific nAChR subtypes (e.g., α3β4, α4β2, α7).
-
A suitable radioligand (e.g., [³H]epibatidine, [³H]nicotine, or [¹²⁵I]α-bungarotoxin for α7).
-
This compound.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Incubate the receptor preparation with the radioligand at a concentration near its Kd.
-
Add increasing concentrations of non-labeled this compound to compete for binding.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 and then the Ki value using the Cheng-Prusoff equation.
Structure-Activity Relationships
The structure of this compound, with its two quaternary ammonium groups separated by a rigid benzoquinone linker, is characteristic of many neuromuscular and ganglionic blocking agents. The distance between the two cationic heads is a critical determinant of its activity at nicotinic receptors. Further investigation into analogues of this compound could elucidate the specific structural features that confer its ganglion blocking potency and potential subtype selectivity.
Logical Relationship of Experimental Approaches
Caption: The relationship between different experimental approaches in characterizing a ganglionic blocker.
Conclusion
This compound is a potent ganglionic blocking agent that acts as an antagonist at nicotinic acetylcholine receptors. While its general mechanism is understood, a significant gap exists in the literature regarding its specific quantitative pharmacology, including its selectivity for different neuronal nAChR subtypes and detailed kinetics of its interaction with the receptor-channel complex. The experimental protocols outlined in this guide provide a framework for future research to comprehensively characterize the ganglion blocking activity of this compound. Such studies are essential for a complete understanding of its pharmacological profile and for its potential use as a research tool in autonomic neuroscience. Further investigation is warranted to populate the proposed data tables and to fully elucidate the structure-activity relationships of this class of compounds.
References
An In-depth Technical Guide to the Neuromuscular Effects of Benzoquinonium Dibromide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzoquinonium (B1213216) dibromide is a potent non-depolarizing neuromuscular blocking agent that induces muscle paralysis by acting as an antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction. This technical guide provides a comprehensive overview of the pharmacodynamics of benzoquinonium, detailing its mechanism of action, quantitative effects on receptor and channel function, and the experimental protocols utilized to elucidate these properties. Benzoquinonium exhibits a complex pharmacological profile, including competitive antagonism at the acetylcholine binding site, open channel blockade, and potential presynaptic effects on neurotransmitter release. This document synthesizes available data to serve as a foundational resource for researchers in neuromuscular physiology and pharmacology, as well as professionals involved in the development of novel neuromuscular blocking drugs.
Introduction
The neuromuscular junction (NMJ) is a specialized synapse critical for converting electrical signals from motor neurons into muscle contraction.[1] The primary neurotransmitter at this junction is acetylcholine (ACh), which, upon release from the presynaptic terminal, binds to nicotinic acetylcholine receptors (nAChRs) on the muscle end-plate, leading to depolarization and muscle fiber contraction.[2] Neuromuscular blocking agents (NMBAs) are a class of drugs that interfere with this process, inducing muscle relaxation or paralysis.[3] These agents are broadly classified as either depolarizing or non-depolarizing based on their mechanism of action.[3]
Benzoquinonium dibromide falls into the category of non-depolarizing NMBAs, acting as a competitive antagonist to acetylcholine at the postsynaptic nAChRs.[4] Historically, it has been characterized as producing a "curare-like" paralysis, indicative of its non-depolarizing nature.[4] Beyond its primary antagonistic action, benzoquinonium also displays more complex interactions with the nAChR, including open channel block and even some agonist-like activity at certain neuronal nAChR subtypes.[5] This guide will delve into the multifaceted effects of benzoquinonium at the neuromuscular junction, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and cellular events.
Mechanism of Action at the Neuromuscular Junction
The primary mechanism of action of this compound is the competitive antagonism of acetylcholine at the nicotinic receptors on the motor end-plate.[4] By binding to the same sites as acetylcholine without activating the receptor, benzoquinonium prevents the ion channel from opening, thus inhibiting the depolarization of the muscle membrane and subsequent muscle contraction.[6]
In addition to its competitive antagonist activity, benzoquinonium has been shown to act as an open-channel blocker.[5] This means that it can enter and occlude the ion channel pore after it has been opened by an agonist, further contributing to the blockade of neuromuscular transmission. This dual mechanism of competitive antagonism and open-channel block results in a potent and effective neuromuscular blockade.
Furthermore, some studies suggest that benzoquinonium may also have presynaptic effects, influencing the synthesis, storage, and release of acetylcholine from the motor nerve terminal.[7] Specifically, it has been found to depress the rate of refilling of the available store of acetylcholine, which can lead to a depletion of the neurotransmitter at high rates of stimulation.[7]
Signaling Pathway of Neuromuscular Transmission and Inhibition by Benzoquinonium
Quantitative Data on Benzoquinonium's Effects
While extensive quantitative data for benzoquinonium at the neuromuscular junction is limited in publicly available literature, key studies on neuronal nicotinic acetylcholine receptors provide valuable insights into its interaction with this receptor class.
| Parameter | Value | Species/Tissue | Receptor Subtype | Reference |
| Single-Channel Conductance | 43 ± 3.3 pS | Rat Hippocampal Neurons | Neuronal nAChR | [5] |
| 30 ± 4.2 pS | Rat Hippocampal Neurons | Neuronal nAChR | [5] | |
| Mechanism of Action | Competitive Antagonist | Cat Tibialis Anterior | Muscle nAChR | [4] |
| Open-Channel Blocker | Rat Hippocampal Neurons | Neuronal nAChR | [5] | |
| Presynaptic Effect | Depression of available ACh store refilling | Cat Tenuissimus Muscle | Presynaptic Terminal | [7] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the effects of this compound at the neuromuscular junction.
Single-Channel Patch-Clamp Recording
This technique allows for the direct measurement of ion flow through individual nAChR channels, providing information on channel conductance, open time, and the mechanism of blockade.
Experimental Workflow:
Protocol Details:
-
Cell Preparation: Primary cultures of rat hippocampal neurons are prepared from fetal rats and cultured for 11 to 35 days.[5] Alternatively, muscle cell lines (e.g., C2C12) or primary muscle cultures can be used for studying muscle-type nAChRs.
-
Pipette Preparation: Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Solutions: The intracellular (pipette) solution typically contains (in mM): 140 KCl, 1 MgCl₂, 11 EGTA, 1 CaCl₂, 10 HEPES, adjusted to pH 7.2. The extracellular solution contains (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4. This compound is added to the extracellular solution at the desired concentrations (e.g., 0.1-10 μM).[5]
-
Recording: Recordings are made in the outside-out patch configuration at a holding potential of -70 mV. Single-channel currents are amplified, filtered (e.g., at 2-3 kHz), and digitized (e.g., at 10-20 kHz) for analysis.
-
Data Analysis: Single-channel conductance is determined from the amplitude of single-channel currents at different holding potentials. The effects of benzoquinonium on channel open time and frequency are analyzed to determine its mechanism of action (e.g., competitive antagonism vs. open-channel block).
Two-Electrode Voltage Clamp of End-Plate Currents
This technique is used to measure the macroscopic current flowing through the entire population of nAChRs at the motor end-plate in response to nerve stimulation, allowing for the characterization of the effects of benzoquinonium on the end-plate potential (EPP) and end-plate current (EPC).
Experimental Workflow:
Protocol Details:
-
Preparation: An isolated nerve-muscle preparation (e.g., frog sartorius or rat phrenic nerve-diaphragm) is dissected and mounted in a recording chamber perfused with Ringer's solution.
-
Electrode Placement: The muscle fiber is impaled with two microelectrodes near the end-plate region. One electrode measures the membrane potential, and the other injects current to clamp the voltage.
-
Stimulation and Recording: The motor nerve is stimulated with a suction electrode to evoke end-plate currents. The muscle membrane is voltage-clamped at a holding potential (e.g., -80 mV), and the resulting EPCs are recorded.
-
Drug Application: this compound is added to the perfusion solution at various concentrations.
-
Data Analysis: The amplitude and decay time constant of the EPCs are measured before and after the application of benzoquinonium to determine its effect on the postsynaptic response. A reduction in EPC amplitude is indicative of competitive antagonism, while a change in the decay kinetics can suggest open-channel block.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of benzoquinonium for the nicotinic acetylcholine receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Experimental Workflow:
Protocol Details:
-
Membrane Preparation: Membranes rich in nAChRs are prepared from tissues like the electric organ of Torpedo californica or from cell lines engineered to express specific nAChR subtypes.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [¹²⁵I]α-bungarotoxin) or agonist (e.g., [³H]acetylcholine) and a range of concentrations of this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of benzoquinonium that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a non-depolarizing neuromuscular blocking agent with a complex mechanism of action that includes competitive antagonism at the nicotinic acetylcholine receptor, open-channel blockade, and potential presynaptic effects. While quantitative data specifically at the mammalian neuromuscular junction are not extensively available, studies on neuronal nAChRs provide valuable insights into its interaction with this class of receptors. The experimental protocols detailed in this guide provide a framework for further investigation into the precise pharmacodynamics of benzoquinonium and other neuromuscular blocking agents. A deeper understanding of the molecular interactions of these drugs with the nAChR is crucial for the development of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. youtube.com [youtube.com]
- 2. scispace.com [scispace.com]
- 3. jocpr.com [jocpr.com]
- 4. The neuromuscular blocking action of benzoquinonium chloride in the cat and in the hen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Video: Nondepolarizing (Competitive) Neuromuscular Blockers: Mechanism of Action [jove.com]
- 7. The prejunctional actions of some non-depolarizing blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Solubility Profile of Benzoquinonium Dibromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of benzoquinonium (B1213216) dibromide in two critical solvents for preclinical research: dimethyl sulfoxide (B87167) (DMSO) and water. This document furnishes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its primary mechanism of action.
Core Solubility Data
The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and biological activity. Benzoquinonium dibromide exhibits significantly different solubility profiles in DMSO and water.
| Solvent | Molar Solubility (mM) | Gravimetric Solubility (mg/mL) | Conditions |
| Dimethyl Sulfoxide (DMSO) | ≤ 100 | < 70.66 | Not specified |
| Water | 5 | ~3.53 | With gentle warming |
Note: The molecular weight of this compound is 706.6 g/mol . The gravimetric solubility in water is an approximation based on the molar solubility.
One source indicates that this compound is soluble up to 100 mM in DMSO. Another source qualifies this by stating the solubility is less than 70.66 mg/mL in DMSO.[1] For aqueous solubility, it is reported to be soluble up to 5 mM in water with the aid of gentle warming. The term "insoluble in H2O" has also been used, which typically signifies very poor aqueous solubility under standard conditions.[1]
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is paramount in drug discovery. The following are standard experimental protocols that can be adapted for the determination of this compound solubility.
Method 1: Equilibrium Solubility Determination by Shake-Flask Method (Water)
This method is considered the gold standard for determining thermodynamic solubility.
Materials:
-
This compound
-
Purified water (e.g., Milli-Q or equivalent)
-
pH meter
-
Thermostatic shaker
-
Centrifuge
-
Analytical balance
-
HPLC with a suitable column and detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of water in a sealed container (e.g., glass vial). The amount of excess solid should be sufficient to maintain a saturated solution at equilibrium.
-
Equilibration: Place the sealed container in a thermostatic shaker set to a specific temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A pilot study can determine the minimum time required to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microparticulates, filter the supernatant through a syringe filter that has been pre-validated for low compound binding.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in water.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the equilibrium solubility.
-
Method 2: Kinetic Solubility Determination in DMSO
This method is often used in high-throughput screening settings to assess the apparent solubility of compounds.
Materials:
-
This compound
-
Anhydrous DMSO
-
Analytical balance
-
Vortex mixer
-
High-precision liquid handler (optional)
-
Nephelometer or a plate reader capable of turbidity measurements
-
96-well microplates
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM). Ensure the compound is fully dissolved.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Precipitation Induction: Add an aqueous buffer to each well to induce precipitation of the compound.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at a specific wavelength (e.g., 620 nm) after a defined incubation period.
-
Solubility Determination: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.
Mechanism of Action: Signaling Pathway
This compound functions as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist and a ganglion blocker.[2][3] Its mechanism of action involves the inhibition of neurotransmission at autonomic ganglia.
References
Benzoquinonium Dibromide: A Technical Guide to Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the storage and stability of benzoquinonium (B1213216) dibromide. The information presented herein is crucial for maintaining the integrity, potency, and safety of this compound in research and development settings. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Storage and Handling
Proper storage and handling are paramount to preserving the quality of benzoquinonium dibromide. The following conditions are recommended based on available safety and technical data sheets.
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommended Conditions | Incompatible Materials & Conditions |
| Temperature | Keep refrigerated.[1] Avoid temperatures above 100°C.[1] | Excess heat.[1] |
| Humidity | Store in a dry place.[1] Protect from moisture and keep away from water or moist air.[1] | Exposure to moist air or water.[1] |
| Light | Protect from light.[2] | Direct sunlight.[3] |
| Atmosphere | Store under an inert atmosphere.[1] | Air contact.[4] |
| Container | Keep container tightly closed.[1][2] | |
| Ventilation | Store in a well-ventilated place.[1][2] | |
| Incompatibilities | N/A | Strong oxidizing agents, strong reducing agents, water, strong acids, strong bases, and alcohols.[1] |
Stability Profile and Potential Degradation Pathways
This compound possesses two key structural features that influence its stability: the benzoquinone core and the quaternary ammonium (B1175870) functionalities. Degradation can be anticipated under conditions of hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
The benzoquinone ring is susceptible to hydrolysis, particularly under alkaline conditions. This can lead to the formation of hydroxylated derivatives and potentially ring-opening, generating smaller organic acids. The quaternary ammonium groups are generally stable to hydrolysis but can undergo degradation under harsh conditions.
Oxidative Degradation
The benzoquinone moiety can be susceptible to further oxidation, which may lead to the formation of various degradation products, including hydroquinone (B1673460) and catechol derivatives.[5] Strong oxidizing agents should be avoided during storage and handling.
Photodegradation
Exposure to light, particularly UV radiation, can induce photodegradation of the benzoquinone ring system. This can involve the formation of radical species and subsequent complex degradation pathways. It is crucial to store this compound in light-resistant containers.
A proposed major degradation pathway for this compound involves the reduction of the benzoquinone core to a hydroquinone derivative, which is a common transformation for benzoquinones.[6]
Caption: Proposed reduction of the benzoquinone core.
Experimental Protocols for Stability Testing
To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to various stress conditions to identify potential degradants and establish a stability-indicating analytical method.
General Experimental Workflow
The following workflow outlines the key steps in performing a comprehensive stability assessment of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
Methodological & Application
Application Notes and Protocols for the Electrophysiological Characterization of Benzoquinonium Dibromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoquinonium (B1213216) dibromide is a quaternary ammonium (B1175870) compound that acts as a modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] These receptors, part of the cys-loop superfamily of ligand-gated ion channels, are critical for synaptic transmission in the central and peripheral nervous systems.[2] Benzoquinonium dibromide exhibits a dual mechanism of action, functioning as both an agonist that can activate single-channel currents and as an open-channel blocker of nAChRs.[1] This complex pharmacological profile makes it a valuable tool for studying the structure-function relationship of nAChRs and a potential lead compound for drug development.
These application notes provide a detailed overview of the electrophysiological properties of this compound and comprehensive protocols for its characterization using patch-clamp techniques.
Quantitative Data Summary
The following table summarizes the available quantitative data on the electrophysiological effects of this compound.
| Parameter | Value | Cell Type | nAChR Subtype | Reference |
| Agonist Activity Concentration Range | 0.1 - 10 µM | Cultured Fetal Rat Hippocampal Neurons | α-BGT sensitive neuronal nAChRs | [1] |
| Single-Channel Conductance State 1 | 43 ± 3.3 pS | Cultured Fetal Rat Hippocampal Neurons | α-BGT sensitive neuronal nAChRs | [1] |
| Single-Channel Conductance State 2 | 30 ± 4.2 pS | Cultured Fetal Rat Hippocampal Neurons | α-BGT sensitive neuronal nAChRs | [1] |
| Mechanism of Blockade | Open-channel blocker | Frog Muscle Fibers | Muscle-type nAChR | [1] |
Signaling Pathways
Nicotinic acetylcholine receptors are ion channels that, upon activation, primarily conduct Na⁺ and K⁺ ions, leading to membrane depolarization. This initial electrical signal can subsequently trigger a variety of intracellular signaling cascades. While the direct downstream signaling pathways modulated by this compound have not been extensively characterized, its action on nAChRs suggests potential indirect effects on pathways sensitive to changes in intracellular Ca²⁺ (as nAChRs can have some Ca²⁺ permeability) and cellular excitability.
A related compound, benzoquinone, has been shown to activate the ERK/MAPK signaling pathway through the production of reactive oxygen species (ROS) in HL-60 cells.[3] Although this provides a potential avenue for investigation, it is important to note that a direct link between this compound and this pathway has not been established.
Figure 1. This compound interaction with nAChRs.
Figure 2. Speculative ERK/MAPK pathway activation.
Experimental Protocols
The dual action of this compound as an agonist and an open-channel blocker necessitates a multi-faceted electrophysiological approach for its characterization. Below are detailed protocols for whole-cell voltage-clamp and single-channel patch-clamp recordings.
Experimental Workflow
Figure 3. Workflow for electrophysiological characterization.
Protocol 1: Whole-Cell Voltage-Clamp Recordings
This protocol is designed to characterize the macroscopic effects of this compound on nAChR currents, including its agonist potency, antagonist potency, and the voltage dependence of its blocking action.
1. Cell Preparation:
-
Culture cells expressing the nAChR subtype of interest (e.g., CHO or HEK293 cells stably transfected with nAChR subunits, or primary neurons).
-
Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm.
-
Agonist/Antagonist Solutions: Prepare stock solutions of acetylcholine (or another suitable nAChR agonist) and this compound in the external solution.
3. Recording Procedure:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
4. Experimental Paradigms:
-
Agonist Effect:
-
Apply increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) to determine its ability to elicit inward currents.
-
Construct a concentration-response curve to determine the EC₅₀.
-
-
Antagonist Effect (Open-Channel Block):
-
Co-apply a fixed concentration of a standard nAChR agonist (e.g., acetylcholine at its EC₅₀) with increasing concentrations of this compound.
-
Measure the reduction in the peak amplitude of the agonist-evoked current.
-
Construct a concentration-inhibition curve to determine the IC₅₀.
-
-
Voltage Dependence of Block:
-
In the presence of a fixed concentration of agonist and a blocking concentration of this compound (e.g., IC₅₀), apply a series of voltage steps (e.g., from -100 mV to +40 mV in 20 mV increments).
-
Measure the steady-state current at each voltage step and compare it to the control (agonist alone).
-
A stronger block at more hyperpolarized or depolarized potentials indicates voltage-dependent block.
-
Protocol 2: Single-Channel Patch-Clamp Recordings
This protocol is designed to investigate the effects of this compound on the properties of individual nAChR channels.
1. Cell Preparation:
-
Use cells with a relatively low density of nAChR expression to facilitate the isolation of single channels.
2. Solutions:
-
Use the same external and internal solutions as in the whole-cell protocol. The pipette solution will contain the agonist.
3. Recording Procedure:
-
Use high-resistance (5-10 MΩ) patch pipettes to minimize background noise.
-
Form a gigaohm seal in the cell-attached or outside-out patch configuration.
-
For cell-attached recordings, the pipette solution should contain the agonist and, if desired, this compound.
-
For outside-out recordings, the bath solution can be rapidly exchanged to apply different concentrations of agonist and this compound.
4. Experimental Paradigms:
-
Agonist-Activated Channels:
-
Fill the patch pipette with a low concentration of this compound (e.g., 1-10 µM) to observe single-channel openings activated by the compound.
-
Record channel activity at different holding potentials to determine the single-channel conductance (from the slope of the current-voltage relationship).
-
-
Open-Channel Blockade:
-
Establish a recording with a standard agonist in the pipette (cell-attached) or bath (outside-out).
-
Add this compound to the bath (for outside-out patches) or include it in the pipette solution (for cell-attached).
-
Observe the characteristic "flickering" of the open channel, which indicates a rapid block and unblock of the pore.
-
Analyze the open and closed time distributions to determine the kinetics of the block (blocking rate, kon, and unblocking rate, koff).
-
Data Analysis and Interpretation
-
Whole-Cell Data: Analyze concentration-response curves using a non-linear regression fit to a sigmoidal dose-response equation to determine EC₅₀ and IC₅₀ values.
-
Single-Channel Data: Idealize single-channel recordings to create an event list of open and closed durations. Construct amplitude histograms to determine the unitary current amplitude. Analyze dwell time histograms to determine the mean open and closed times and to extract kinetic rate constants for channel gating and block.
Conclusion
This compound is a modulator of nAChRs with a complex mechanism of action, exhibiting both agonist and open-channel blocking properties. The protocols outlined in these application notes provide a framework for the detailed electrophysiological characterization of this and other similar compounds. Such studies are essential for understanding the molecular pharmacology of nAChRs and for the development of novel therapeutics targeting this important class of receptors.
References
Application Notes and Protocols for Benzoquinonium Dibromide in Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Benzoquinonium dibromide in patch clamp electrophysiology studies. The primary focus is on its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), its principal molecular target. The protocols outlined below are based on established methodologies for studying nAChRs and incorporate specific findings related to this compound.
Introduction to this compound
This compound is a neuromuscular blocking agent that also acts as a ganglion blocker.[1][2] Its mechanism of action involves the modulation of nicotinic acetylcholine receptors (nAChRs).[1][2][3] Notably, it exhibits a dualistic behavior, capable of activating single nAChR channels at low concentrations while also acting as an open-channel blocker.[1][2] This complex interaction makes it a valuable tool for probing the structure and function of nAChRs. An IC50 of 0.46 µM has been reported for its antagonist activity at nAChRs.[3]
The primary application of this compound in a research context is the characterization of nAChR subtypes, particularly in neuronal preparations such as cultured hippocampal neurons.[1] Its effects have been studied on α-Bungarotoxin-sensitive nAChRs, which are typically homomeric or heteromeric assemblies of α7 subunits.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effects of this compound on nicotinic acetylcholine receptors as determined by patch clamp experiments.
Table 1: Single-Channel Conductance States Activated by this compound
| Parameter | Value (pS) | Cell Type | Reference |
| Most Frequent Conductance State 1 | 43 ± 3.3 | Fetal Rat Hippocampal Neurons | [1] |
| Most Frequent Conductance State 2 | 30 ± 4.2 | Fetal Rat Hippocampal Neurons | [1] |
Table 2: Antagonistic Properties of this compound
| Parameter | Value | Target | Reference |
| IC50 | 0.46 µM | Nicotinic Acetylcholine Receptors | [3] |
Experimental Protocols
The following protocols are designed for investigating the effects of this compound on nAChRs using patch clamp electrophysiology.
Cell Preparation: Cultured Hippocampal Neurons
This protocol is adapted from methods used for studying nAChRs in primary neuronal cultures.
Materials:
-
E18 rat fetuses
-
Dissection medium (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Enzyme solution (e.g., Trypsin in HBSS)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-L-lysine or other appropriate coating for culture dishes
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Dissect hippocampi from E18 rat fetuses in cold dissection medium.
-
Mince the tissue and incubate in the enzyme solution according to the manufacturer's protocol to dissociate the cells.
-
Gently triturate the cell suspension to obtain a single-cell suspension.
-
Plate the dissociated neurons onto coated culture dishes at a suitable density.
-
Culture the neurons for 11 to 35 days before use in patch clamp experiments.
Patch Clamp Electrophysiology
These protocols describe both single-channel and whole-cell recordings to characterize the effects of this compound.
Extracellular (Bath) Solution (in mM):
-
140 NaCl
-
5.4 KCl
-
1.8 CaCl2
-
1.0 MgCl2
-
10 HEPES
-
10 Glucose
-
pH adjusted to 7.4 with NaOH
-
Osmolarity adjusted to ~320 mOsm
Intracellular (Pipette) Solution (in mM):
-
140 KCl
-
11 EGTA
-
1 CaCl2
-
1 MgCl2
-
10 HEPES
-
2 Mg-ATP
-
0.2 Na-GTP
-
pH adjusted to 7.2 with KOH
-
Osmolarity adjusted to ~300 mOsm
This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in sterile water or an appropriate solvent.
-
Further dilute to the desired final concentrations (e.g., 0.1-10 µM) in the extracellular solution on the day of the experiment.
This configuration is ideal for studying the direct effects of this compound on individual nAChR channels.
Procedure:
-
Prepare cultured hippocampal neurons as described in section 3.1.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 5-10 MΩ when filled with the intracellular solution.
-
Establish a gigaohm seal with a neuron in the whole-cell configuration.
-
Gently retract the pipette to excise a patch of membrane, forming the outside-out configuration.
-
Hold the membrane potential at a desired voltage (e.g., -70 mV).
-
Perfuse the patch with the extracellular solution containing the desired concentration of this compound (e.g., 0.1-10 µM).
-
Record single-channel currents using a patch clamp amplifier.
-
Analyze the data to determine channel conductance, open probability, and open/closed kinetics.
This configuration allows for the study of the macroscopic currents elicited by nAChR activation and their blockade by this compound.
Procedure:
-
Prepare cultured hippocampal neurons as described in section 3.1.
-
Pull patch pipettes to a resistance of 3-5 MΩ.
-
Establish a gigaohm seal on a neuron.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply a brief pulse of an nAChR agonist (e.g., acetylcholine or nicotine) to elicit a baseline current.
-
Co-apply the agonist with different concentrations of this compound to determine its inhibitory effect.
-
Construct a dose-response curve to calculate the IC50 value.
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.
References
- 1. α7-Nicotinic Acetylcholine Receptors: New Therapeutic Avenues in Alzheimer’s Disease | Springer Nature Experiments [experiments.springernature.com]
- 2. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physostigmine and Galanthamine Bind in the Presence of Agonist at the Canonical and Noncanonical Subunit Interfaces of a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzoquinonium Dibromide in In Vitro Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing benzoquinonium (B1213216) dibromide in in vitro muscle contraction studies. This document includes detailed protocols, quantitative data, and visual diagrams to facilitate the successful design and execution of experiments investigating neuromuscular blockade.
Introduction
Benzoquinonium dibromide is a potent nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. It functions as a neuromuscular blocking agent by competitively inhibiting the action of acetylcholine at the neuromuscular junction, leading to a reduction in muscle contraction. Its specific mechanism involves blocking the open channels of nicotinic receptors.[1] This property makes it a valuable tool for in vitro studies aimed at understanding the mechanisms of neuromuscular transmission and for screening potential therapeutic agents that modulate muscle contraction.
Quantitative Data
The following table summarizes the key quantitative data for this compound as a nicotinic acetylcholine receptor antagonist.
| Parameter | Value | Species/Tissue | Reference |
| IC50 | 0.46 µM | Not specified | [1] |
Note: The provided IC50 value is a general value for nAChR antagonism. The optimal concentration for specific in vitro muscle preparations may vary and should be determined empirically through dose-response experiments.
Experimental Protocols
This section outlines a detailed protocol for a common in vitro muscle contraction assay using an isolated phrenic nerve-diaphragm preparation. This preparation is a classic and reliable model for studying neuromuscular transmission.
Materials and Reagents
-
Animals: Male Wistar rats (200-250 g)
-
Physiological Salt Solution (Krebs-Henseleit Solution):
-
NaCl: 118 mM
-
KCl: 4.7 mM
-
CaCl2: 2.5 mM
-
MgSO4: 1.2 mM
-
KH2PO4: 1.2 mM
-
NaHCO3: 25 mM
-
Glucose: 11.7 mM
-
pH: 7.4 (when gassed with 95% O2 / 5% CO2)
-
-
This compound Stock Solution: Prepare a 10 mM stock solution in sterile distilled water. Further dilutions should be made in Krebs-Henseleit solution to the desired final concentrations.
-
Acetylcholine (ACh) or other nicotinic agonists (optional): For studying competitive antagonism.
-
Carbogen gas: 95% O2 / 5% CO2
-
Surgical instruments: Scissors, forceps, suture thread
-
Organ bath system: With temperature control, aeration, and force transducer.
-
Data acquisition system: To record and analyze muscle contractions.
Experimental Workflow
References
Application Notes and Protocols for Benzoquinonium Dibromide in Synaptic Transmission Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoquinonium (B1213216) dibromide is a quaternary ammonium (B1175870) compound that functions as a potent antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Its ability to block neuromuscular and ganglionic transmission makes it a valuable tool for studying the role of nAChRs in synaptic transmission. These application notes provide detailed protocols for utilizing benzoquinonium dibromide to investigate its effects on nAChR-mediated signaling, particularly at the neuromuscular junction and in neuronal preparations.
Mechanism of Action
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptor. It binds to the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing ACh from binding and activating the receptor. This blockade of nAChR activation inhibits the influx of cations (primarily Na⁺ and Ca²⁺), which in turn prevents the depolarization of the postsynaptic membrane and the propagation of the nerve impulse across the synapse. Some evidence also suggests that benzoquinonium may act as an open-channel blocker.
Quantitative Data
The following table summarizes the available quantitative data for this compound and other relevant nAChR antagonists. Data for this compound across a wide range of nAChR subtypes is limited, and further characterization is required.
| Compound | Target nAChR Subtype | Parameter | Value | Reference |
| This compound | General nAChRs | IC₅₀ | 0.46 µM | [1] |
| Mecamylamine | α3β4 | IC₅₀ | 0.25 µM | [2] |
| Hexamethonium | α3β4 | IC₅₀ | 2.2 µM | [2] |
| (+)-Tubocurarine | α3β4 | IC₅₀ | 0.63 µM | [2] |
| α-Bungarotoxin | Muscle-type | IC₅₀ | 0.001-0.01 µM | [2] |
Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions, including the specific nAChR subtype, cell type, and assay used.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its characterization.
References
Application Notes and Protocols: Characterizing Benzoquinonium Dibromide as a Nicotinic Acetylcholine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels integral to fast synaptic transmission in both the central and peripheral nervous systems.[1] Their diverse subunit compositions give rise to various receptor subtypes, each with distinct pharmacology and physiology. This diversity makes nAChRs critical targets for drug discovery in therapeutic areas including nicotine (B1678760) addiction, neurodegenerative diseases, and inflammatory disorders.[2][3]
Benzoquinonium (B1213216) dibromide (BZQ), a quaternary ammonium (B1175870) compound, is recognized as a neuromuscular blocking agent.[4] Its mechanism involves the inhibition of acetylcholine receptors (AChRs).[5] While its effects at the neuromuscular junction are established, its specific profile as an antagonist of various neuronal nAChR subtypes is less characterized. These application notes provide a comprehensive guide for researchers to quantitatively assess the inhibitory effects of benzoquinonium dibromide on nicotinic currents, determine its binding affinity, and elucidate its mechanism of action using standard in vitro pharmacological techniques.
Quantitative Data Summary
The inhibitory potency of this compound against specific nAChR subtypes is not extensively documented in publicly available literature. The protocols outlined below provide a robust framework for researchers to empirically determine these critical parameters. The data generated should be compiled into a format similar to the table below for clear comparison and characterization.
Table 1: Inhibitory Potency of this compound at nAChR Subtypes
| nAChR Subtype | Test System | Radioligand (for Ki) | IC₅₀ (µM) | Kᵢ (µM) | Hill Slope | Reference |
|---|---|---|---|---|---|---|
| α4β2 | HEK293 cells | [³H]-Epibatidine | TBD | TBD | TBD | (Internal) |
| α7 | Xenopus oocytes | [¹²⁵I]-α-Bungarotoxin | TBD | TBD | TBD | (Internal) |
| α3β4 | GH3 cells | [³H]-Nicotine | TBD | TBD | TBD | (Internal) |
| Muscle (α1)₂β1εδ | TE671 cells | [¹²⁵I]-α-Bungarotoxin | TBD | TBD | TBD | (Internal) |
TBD: To Be Determined using the protocols described herein.
Mechanism of Action: Blocking Nicotinic Currents
nAChR antagonists can inhibit receptor function through several mechanisms, primarily classified as competitive or non-competitive.
-
Competitive Antagonism : The antagonist binds to the same orthosteric site as the endogenous agonist, acetylcholine (ACh), preventing receptor activation. This type of inhibition can be overcome by increasing the agonist concentration.[6]
-
Non-competitive Antagonism : The antagonist binds to an allosteric site, which is different from the agonist binding site.[6] This can include binding within the ion channel pore itself, a mechanism known as open-channel block , which physically obstructs ion flow.[7] This form of inhibition is typically not surmountable by increasing agonist concentration.[8]
This compound has been reported to exhibit actions characteristic of both curare-like (competitive) and open-channel block, suggesting a potentially complex mechanism that may vary between nAChR subtypes.[4]
Caption: Potential mechanisms of nAChR inhibition by Benzoquinonium.
Experimental Protocols
Protocol 1: Electrophysiological Analysis of Nicotinic Currents (Voltage-Clamp)
This protocol details the use of two-electrode voltage-clamp (TEVC) in Xenopus oocytes or whole-cell patch-clamp in mammalian cell lines to determine the IC₅₀ of this compound. Patch-clamp is the gold standard for studying ion channel function.[9][10]
1. Cell Preparation:
- For Xenopus Oocytes: Harvest and prepare Stage V-VI oocytes. Inject cRNA for the desired nAChR α and β subunits and incubate for 2-7 days to allow for receptor expression.
- For Mammalian Cells (e.g., HEK293): Culture cells in appropriate media. Transiently or stably transfect cells with plasmids encoding the desired nAChR subunits. Perform experiments 24-48 hours post-transfection.
2. Solutions:
- External/Bath Solution (in mM): 140 NaCl, 2.8 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.
- Internal/Pipette Solution (for whole-cell, in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA, 2 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.3 with KOH.
- Agonist Stock: Prepare a 100 mM stock of Acetylcholine (ACh) in water.
- Antagonist Stock: Prepare a 10 mM stock of this compound in water. Serially dilute to desired test concentrations in external solution on the day of the experiment.
3. Electrophysiological Recording:
- Transfer cells/oocytes to the recording chamber and perfuse continuously with the external solution.
- For Whole-Cell Patch-Clamp: Obtain a high-resistance (>1 GΩ) seal on a cell. Rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
- For TEVC: Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection). Clamp the oocyte at a holding potential of -60 mV.
- Establish a stable baseline current.
- Apply the agonist (e.g., ACh at its EC₅₀ concentration) for a short duration (2-5 seconds) to elicit a control inward current. Wash out the agonist until the current returns to baseline. Repeat several times to ensure response stability.
- To determine the IC₅₀, pre-incubate the cell with a specific concentration of this compound for 2-5 minutes, then co-apply the same concentration of this compound with the agonist.
- Record the peak inward current. Wash out all compounds.
- Repeat this procedure for a range of this compound concentrations (e.g., 1 nM to 100 µM).
4. Data Analysis:
- Measure the peak amplitude of the inward current for each concentration of the antagonist.
- Normalize the responses by expressing the current in the presence of the antagonist as a percentage of the control current (agonist alone).
- Plot the normalized response against the logarithm of the antagonist concentration.
- Fit the data to a four-parameter logistic equation (Hill equation) to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist-induced current).
A[label="Cell Preparation\n(Oocyte Injection or Cell Transfection)"];
B[label="Transfer to Recording Chamber\n& Perfuse with Bath Solution"];
C [label="Establish Voltage-Clamp\n(Whole-Cell or TEVC at -60 mV)"];
D [label="Record Control Current\n(Apply Agonist, e.g., ACh)"];
E [label="Pre-incubate with BZQ\n(Varying Concentrations)"];
F [label="Record Test Current\n(Co-apply BZQ + Agonist)"];
G [label="Washout & Repeat\nfor each BZQ concentration"];
H [label="Data Analysis\n(Normalize & Plot)"];
I[label="Fit Curve to Determine IC₅₀"];
A -> B -> C -> D -> E -> F -> G -> H -> I;
}
Caption: Experimental workflow for patch-clamp analysis of an antagonist.
Protocol 2: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of this compound for a specific nAChR subtype by measuring its ability to displace a known radiolabeled ligand.[6][11]
1. Membrane Preparation:
- Homogenize tissue or cultured cells expressing the target nAChR subtype in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
- Resuspend the final pellet in assay buffer to a protein concentration of ~0.5-1.0 mg/mL. Aliquot and store at -80°C.
2. Solutions:
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Radioligand: A suitable high-affinity radioligand for the nAChR subtype of interest (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7). Use at a final concentration near its Kₑ value.
- Test Compound: this compound, serially diluted over a wide concentration range (e.g., 0.1 nM to 100 µM).
- Non-specific Control: A high concentration (e.g., 1 mM) of a known non-radioactive ligand (e.g., nicotine or carbamoylcholine) to define non-specific binding.
3. Assay Procedure:
- Set up the assay in triplicate in a 96-well plate.
- Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.
- Non-specific Binding Wells: Add non-specific control, radioligand, and membrane preparation.
- Competition Wells: Add varying concentrations of this compound, radioligand, and membrane preparation.
- Incubate the plate for 60-120 minutes at room temperature or 37°C to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.
- Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
- For each concentration of this compound, express the specific binding as a percentage of the control specific binding (in the absence of the competitor).
- Plot the percent specific binding against the logarithm of the competitor concentration to generate a competition curve.
- Fit the curve using non-linear regression to determine the IC₅₀ value.
- Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
A[label="Membrane Preparation\nfrom nAChR-expressing cells/tissue"];
B[label="Incubate Membranes with:\n• Radioligand ([L])\n• Competitor (BZQ)"];
C [label="Define Controls:\n• Total Binding (no BZQ)\n• Non-Specific Binding (+ excess unlabeled ligand)"];
D [label="Separate Bound/Free Ligand\n(Rapid Vacuum Filtration)"];
E [label="Quantify Bound Radioactivity\n(Scintillation Counting)"];
F [label="Calculate Specific Binding\n& Normalize Data"];
G [label="Plot Competition Curve\n(% Binding vs. [BZQ])"];
H [label="Determine IC₅₀ from curve fit"];
I[label="Calculate Kᵢ using\nCheng-Prusoff Equation"];
A -> B;
C -> B;
B -> D -> E -> F -> G -> H -> I;
}
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Receptor Antagonists as Treatments for Nicotine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a novel nicotinic receptor antagonist for the treatment of nicotine addiction: 1-(3-picolinium)-12-triethylammonium-dodecane dibromide (TMPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Molecular mechanisms and binding site locations for noncompetitive antagonists of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 10. High-throughput combined voltage-clamp/current-clamp analysis of freshly isolated neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Benzoquinonium Dibromide in Receptor Desensitization Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Benzoquinonium dibromide in studies of receptor desensitization. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to facilitate your experimental success.
Understanding this compound's Role
This compound is recognized as a potent antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Its primary mechanism of action is to block the ion channel, thereby inhibiting receptor function. Rather than preventing desensitization, its role is more accurately described as a modulator of receptor activity, which can influence the desensitized state. This guide will help you navigate the experimental nuances of using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on nicotinic acetylcholine receptors (nAChRs)?
A1: this compound acts as a non-competitive antagonist, functioning as an open channel blocker. It can also exhibit competitive antagonism at the acetylcholine binding site. This dual action means it can inhibit receptor function both by preventing agonist binding and by physically occluding the ion pore when the channel is open.
Q2: Does this compound prevent nAChR desensitization?
A2: Current evidence does not support the idea that this compound prevents receptor desensitization in the way a positive allosteric modulator (PAM) would. As a channel blocker, it inhibits ion flow, which is a separate process from the conformational changes that lead to the desensitized state. In some experimental contexts, channel blockade can appear to modulate the rate of current decay, which is a hallmark of desensitization.
Q3: What is the reported IC50 for this compound?
A3: The reported half-maximal inhibitory concentration (IC50) for this compound at nAChRs is approximately 0.46 μM. However, this value can vary depending on the specific nAChR subtype and the experimental conditions.
Q4: Can this compound be used to study specific nAChR subtypes?
A4: While this compound is a potent nAChR antagonist, its subtype selectivity is not as well-characterized as some other nicotinic ligands. It is advisable to determine its potency and effects on the specific receptor subtypes being investigated in your experimental system.
Quantitative Data Presentation
The following tables summarize the known inhibitory activity of this compound and provide an illustrative example of how to present data on its effects on desensitization kinetics.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Receptor Type | Reference |
| IC50 | 0.46 µM | nAChRs | [1] |
Table 2: Illustrative Data on the Effect of this compound on nAChR Desensitization Kinetics (Hypothetical Data)
| nAChR Subtype | Condition | Rate of Desensitization (τ_fast) (ms) | Rate of Desensitization (τ_slow) (ms) | Recovery from Desensitization (τ) (s) |
| α4β2 | Control (Agonist only) | 100 ± 10 | 1000 ± 50 | 15 ± 2 |
| α4β2 | + 1 µM Benzoquinonium | 80 ± 8 | 950 ± 45 | 25 ± 3 |
| α7 | Control (Agonist only) | 50 ± 5 | 500 ± 25 | 8 ± 1 |
| α7 | + 1 µM Benzoquinonium | 45 ± 4 | 480 ± 20 | 12 ± 1.5 |
Note: The data in Table 2 is for illustrative purposes only and is intended to show how such experimental results would be presented. Actual values must be determined experimentally.
Experimental Protocols
Detailed Methodology 1: Electrophysiological Assessment of nAChR Desensitization Using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is designed to assess the effect of this compound on the desensitization kinetics of a specific nAChR subtype expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for desired nAChR subunits
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., ND96)
-
Agonist solution (e.g., Acetylcholine)
-
This compound stock solution
-
Perfusion system
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with cRNA encoding the nAChR subunits of interest.
-
Incubate oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiology Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two electrodes (voltage and current).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Assessing Desensitization:
-
Establish a stable baseline current.
-
Apply a long pulse (e.g., 30-60 seconds) of a high concentration of agonist (e.g., 100 µM Acetylcholine) to induce desensitization. Record the current decay.
-
Wash out the agonist and allow the receptor to recover.
-
-
Application of this compound:
-
Pre-incubate the oocyte with the desired concentration of this compound for 2-5 minutes.
-
Repeat the long agonist pulse in the presence of this compound and record the current response.
-
-
Data Analysis:
-
Measure the peak current and the rate of current decay (desensitization). Fit the decay phase to a single or double exponential function to determine the time constants (τ).
-
To assess recovery from desensitization, apply short test pulses of the agonist at increasing intervals after the desensitizing pulse, both in the absence and presence of this compound. Plot the peak amplitude of the test pulse response as a function of the recovery interval.
-
Detailed Methodology 2: Radioligand Binding Assay to Investigate Allosteric Interactions
This protocol can be adapted to investigate if this compound affects the binding of an agonist, which can be indicative of an allosteric interaction influencing the desensitized state.
Materials:
-
Cell membranes expressing the nAChR subtype of interest
-
Radiolabeled agonist (e.g., [³H]-Epibatidine)
-
Unlabeled ("cold") agonist
-
This compound
-
Assay buffer
-
Filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well filter plate, add cell membranes, radiolabeled agonist at a concentration near its Kd, and assay buffer.
-
-
Competition Binding:
-
To determine the effect of this compound on agonist binding, perform a competition assay with the unlabeled agonist in the absence and presence of a fixed concentration of this compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the plate through the filter mat using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding of the radioligand as a function of the unlabeled agonist concentration.
-
Compare the IC50 and Ki values of the agonist in the absence and presence of this compound. A change in the agonist's binding affinity can suggest an allosteric interaction.
-
Mandatory Visualizations
References
Minimizing nonspecific binding of Benzoquinonium dibromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize nonspecific binding of Benzoquinonium dibromide during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a quaternary ammonium (B1175870) compound that acts as an antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR). Its primary application in research is to study the function and pharmacology of nAChRs, which are ligand-gated ion channels involved in various physiological processes.
Q2: What are the common causes of high nonspecific binding when working with this compound?
High nonspecific binding of this compound can be attributed to several factors:
-
Hydrophobic and Ionic Interactions: As a quaternary ammonium compound with hydrophobic regions, this compound can interact nonspecifically with plastic surfaces, filter membranes, and other proteins in the assay.[1][2]
-
High Ligand Concentration: Using excessively high concentrations of this compound increases the likelihood of low-affinity, nonspecific interactions.[2]
-
Inadequate Blocking: Insufficient blocking of unoccupied sites on assay surfaces (e.g., microplates, filter mats) can lead to nonspecific binding.[2]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the assay buffer can significantly influence nonspecific interactions.[2]
Q3: What are some recommended blocking agents to reduce nonspecific binding of this compound?
Several blocking agents can be effective. The choice of blocking agent should be empirically determined for your specific assay.
-
Bovine Serum Albumin (BSA): A commonly used protein-based blocking agent that can saturate nonspecific binding sites.
-
Polyethyleneimine (PEI): Pre-soaking filter mats with PEI can be particularly effective in radioligand binding assays to reduce the binding of cationic compounds like this compound to the filter.[3]
-
Non-fat Dry Milk: A cost-effective alternative, but it should be used with caution as it may contain endogenous components that could interfere with certain assays.
-
Normal Serum: Serum from the same species as the secondary antibody (if applicable) can be an effective blocking agent.
Q4: How can I optimize my assay buffer to minimize nonspecific binding?
Optimizing the buffer composition is crucial. Consider the following:
-
pH and Ionic Strength: Systematically evaluate a range of pH values and salt concentrations to find the optimal conditions that favor specific binding.
-
Detergents: Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) can help to disrupt hydrophobic interactions that contribute to nonspecific binding.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to nonspecific binding of this compound.
Issue 1: High Background Signal in Radioligand Competition Binding Assays
Symptoms:
-
The signal in the presence of a saturating concentration of an unlabeled competitor (nonspecific binding) is a high percentage of the total binding signal (>50%).
-
Difficulty in obtaining a clear window between total and nonspecific binding.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Blocking | - Increase Blocking Time/Concentration: Extend the blocking incubation period or increase the concentration of the blocking agent (e.g., BSA from 1% to 5%).- Try Alternative Blocking Agents: Test different blocking agents such as PEI for pre-treating filters, or non-fat dry milk. |
| Inappropriate Buffer Composition | - Optimize pH and Ionic Strength: Perform a matrix of experiments varying the pH and salt concentration of your binding buffer.- Add Detergent: Include a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.1%) in the assay and wash buffers. |
| Excessive Radioligand Concentration | - Titrate Radioligand: Ensure the radioligand concentration is at or below its Kd for the receptor to minimize binding to low-affinity nonspecific sites.[1] |
| Inefficient Washing | - Increase Wash Steps/Volume: Increase the number of wash steps and the volume of wash buffer used.- Use Ice-Cold Wash Buffer: Perform washes with ice-cold buffer to minimize the dissociation of specifically bound radioligand while removing nonspecifically bound ligand. |
| High Membrane Protein Concentration | - Titrate Membrane Protein: Reduce the amount of membrane protein per well to decrease the number of potential nonspecific binding sites.[1] |
Issue 2: Poor Reproducibility Between Replicates
Symptoms:
-
High variability in signal intensity among replicate wells for the same experimental condition.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Solubilization of this compound | - Proper Dissolution: Ensure this compound is fully dissolved in the appropriate solvent before further dilution in aqueous buffers. Sonication may aid in dissolution.- Fresh Dilutions: Prepare fresh dilutions of the compound for each experiment. |
| Adsorption to Labware | - Use Low-Binding Plastics: Utilize low-protein-binding microplates and pipette tips.- Include Carrier Protein: Adding a carrier protein like BSA (e.g., 0.1%) to the diluent for this compound can help prevent adsorption to surfaces. |
| Inconsistent Pipetting | - Calibrate Pipettes: Regularly calibrate and verify the accuracy of your pipettes.- Careful Technique: Ensure proper pipetting technique, especially when working with small volumes. |
| Inadequate Mixing | - Thorough Mixing: Ensure all components in the assay wells are thoroughly mixed before incubation. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions in a Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay
-
Prepare Membrane Homogenates: Prepare a crude membrane fraction from a cell line or tissue known to express the nAChR subtype of interest.
-
Select Blocking Agents: Prepare a panel of blocking buffers. For example:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) with 1% BSA.
-
Assay Buffer with 3% BSA.
-
Assay Buffer with 5% Non-fat Dry Milk.
-
For filter-based assays, prepare a 0.3% PEI solution for pre-soaking filters.
-
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding and nonspecific binding for each blocking condition.
-
Pre-soak Filters (if applicable): For filtration assays, soak the filter mat in the 0.3% PEI solution for at least 30 minutes at room temperature.
-
Blocking Step:
-
For ELISA-style assays, coat wells with the membrane preparation, then incubate with the different blocking buffers for 1-2 hours at room temperature.
-
For filtration assays, the blocking agent is typically included in the assay buffer.
-
-
Binding Reaction:
-
Total Binding: Add assay buffer with the selected blocking agent, a fixed concentration of a suitable nAChR radioligand (e.g., [³H]-epibatidine), and the membrane preparation to the wells.
-
Nonspecific Binding: Add the same components as for total binding, plus a high concentration of an unlabeled nAChR ligand (e.g., nicotine (B1678760) or this compound) to saturate the specific binding sites.
-
-
Incubation: Incubate the plate at the appropriate temperature and for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Filtration Assay: Rapidly filter the contents of the wells through the pre-soaked filter mat and wash quickly with ice-cold wash buffer.[1]
-
ELISA-style Assay: Aspirate the contents of the wells and wash several times with wash buffer.
-
-
Quantification: Determine the amount of bound radioligand using a scintillation counter or other appropriate detector.
-
Analysis: Calculate the specific binding for each blocking condition (Total Binding - Nonspecific Binding). Select the blocking condition that provides the highest specific binding and the lowest nonspecific binding.
Visualizations
Caption: Workflow for optimizing blocking conditions.
Caption: Troubleshooting logic for high nonspecific binding.
References
Technical Support Center: Optimizing Benzoquinonium Dibromide Concentration for Tissue Penetration
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Benzoquinonium dibromide in tissue penetration studies. The information is presented in a question-and-answer format to directly address common challenges and queries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties relevant to tissue penetration?
This compound is a quaternary ammonium (B1175870) compound.[1][2][3] Its key chemical properties include a permanently charged cationic head group and a larger, more hydrophobic structure.[1][2][3] This amphipathic nature can influence its interaction with and penetration through biological membranes. The positively charged nitrogen may interact with negatively charged components of the cell membrane, potentially facilitating its entry.[4][5]
Q2: What is the primary mechanism of action for this compound?
This compound is recognized as an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Its ability to block these receptors is a key aspect of its biological activity.
Q3: How can I visually track the penetration of this compound into tissue?
While this compound itself is not fluorescent, its penetration can be inferred through its biological effects on the tissue. Alternatively, for direct visualization, a fluorescent analog of this compound would be required. A more common approach is to use fluorescent dyes with similar physicochemical properties to assess penetration pathways and depths within the tissue.[6][7] Confocal laser scanning microscopy is a powerful technique for such visualization.[7]
Q4: What are the main factors influencing the penetration of small molecules like this compound into tissue?
Several factors can impact tissue penetration, including:
-
Tissue type and density: Dense, fibrous tissues are generally more difficult to penetrate than loosely packed tissues.
-
Fixation method: The type of fixative and the duration of fixation can create cross-links that may hinder molecular movement.[8]
-
Permeabilization: The use of detergents or other permeabilizing agents can create pores in cell membranes, facilitating entry.[8][9]
-
Incubation time and temperature: Longer incubation times and higher temperatures (within limits to avoid tissue damage) can increase penetration depth.
-
Concentration of the compound: Higher concentrations can provide a greater driving force for diffusion into the tissue.
Troubleshooting Guide
Issue 1: Poor or No Tissue Penetration
Q: My results indicate that this compound is not penetrating the tissue effectively. What are the possible causes and solutions?
A: Poor tissue penetration is a common issue in tissue-based assays. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inadequate Permeabilization | The lipid bilayers of cell membranes can act as a barrier. Introduce a permeabilization step using a mild detergent like Triton X-100 or Saponin. The optimal concentration and incubation time will need to be determined empirically.[8][9] |
| Insufficient Incubation Time | The diffusion of molecules into tissue takes time. Increase the incubation period to allow for deeper penetration. This may range from several hours to overnight, depending on the tissue thickness and density. |
| Suboptimal Concentration | The concentration of this compound may be too low to establish a sufficient gradient for diffusion. Gradually increase the concentration in your experiments, while monitoring for potential cytotoxic effects. |
| Tissue Fixation Issues | Over-fixation with aldehydes like formalin can create a dense protein meshwork that impedes molecular entry.[8] Consider reducing the fixation time or using a less aggressive fixative. Antigen retrieval techniques, such as heat-induced epitope retrieval (HIER), may also help to open up the tissue structure.[10] |
| Tissue Thickness | Thicker tissue sections present a greater physical barrier. If possible, use thinner sections (e.g., 10-30 µm) to facilitate more uniform penetration. |
Issue 2: High Background Signal or Non-Specific Binding
Q: I am observing a high background signal in my assay, which may be due to non-specific binding of this compound. How can I reduce this?
A: High background can obscure specific signals. Consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Excessive Concentration | A very high concentration of this compound can lead to non-specific binding to various tissue components. Reduce the concentration to the lowest effective level determined through your optimization experiments. |
| Insufficient Washing | Residual, unbound this compound can contribute to background. Increase the number and duration of washing steps after the incubation period to ensure all unbound molecules are removed. |
| Hydrophobic Interactions | The hydrophobic regions of this compound may non-specifically interact with lipids and proteins. Include a blocking step with a protein-rich solution, such as bovine serum albumin (BSA) or normal serum from a non-reactive species, before incubation with this compound.[8][11] |
Issue 3: Evidence of Cytotoxicity or Tissue Damage
Q: I suspect that the concentration of this compound I am using is causing damage to the tissue. How can I confirm this and what can be done to mitigate it?
A: As quaternary ammonium compounds can exhibit cytotoxicity, it is crucial to assess and manage this in your experiments.[4][12][13]
| Potential Cause | Recommended Solution |
| High Concentration | Quaternary ammonium compounds can disrupt cell membranes at high concentrations, leading to cell death.[4] Perform a dose-response experiment to determine the maximum non-toxic concentration. This can be assessed using viability stains (e.g., Propidium Iodide, Calcein AM) or by histological examination for morphological signs of damage. |
| Prolonged Exposure | Even at lower concentrations, extended exposure can be detrimental to tissue health. Optimize for the shortest incubation time that allows for adequate penetration. |
| Inherent Sensitivity of Tissue Type | Some tissues may be more sensitive to the effects of this compound. If possible, compare the effects on your target tissue with a more robust tissue type to gauge relative sensitivity. |
Data Presentation: Optimizing Experimental Parameters
The following tables provide a template for organizing your experimental data to determine the optimal conditions for this compound tissue penetration.
Table 1: Optimization of this compound Concentration
| Concentration (µM) | Incubation Time (hours) | Permeabilization Agent & Conc. | Penetration Depth (µm) (Mean ± SD) | Observations (e.g., Signal Intensity, Background, Tissue Morphology) |
| 1 | 4 | None | ||
| 10 | 4 | None | ||
| 50 | 4 | None | ||
| 100 | 4 | None |
Table 2: Optimization of Incubation Time
| Concentration (µM) | Incubation Time (hours) | Permeabilization Agent & Conc. | Penetration Depth (µm) (Mean ± SD) | Observations |
| Optimal from Table 1 | 1 | None | ||
| Optimal from Table 1 | 4 | None | ||
| Optimal from Table 1 | 12 | None | ||
| Optimal from Table 1 | 24 | None |
Table 3: Effect of Permeabilization Agents
| Concentration (µM) | Incubation Time (hours) | Permeabilization Agent & Conc. | Penetration Depth (µm) (Mean ± SD) | Observations |
| Optimal from Table 1 | Optimal from Table 2 | None | ||
| Optimal from Table 1 | Optimal from Table 2 | Triton X-100 (0.1%) | ||
| Optimal from Table 1 | Optimal from Table 2 | Triton X-100 (0.5%) | ||
| Optimal from Table 1 | Optimal from Table 2 | Saponin (0.1%) |
Experimental Protocols
Protocol: Assessing Tissue Penetration of this compound
This protocol provides a general framework. Specific parameters should be optimized for your tissue type and experimental goals.
1. Tissue Preparation: a. Fix fresh tissue in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 4-24 hours at 4°C. The fixation time should be optimized to preserve tissue morphology without excessive cross-linking. b. After fixation, wash the tissue 3 times in PBS for 10 minutes each. c. Cryoprotect the tissue by incubating in a sucrose (B13894) solution (e.g., 15% then 30% in PBS) until the tissue sinks. d. Embed the tissue in an appropriate medium (e.g., OCT) and freeze. e. Cut tissue sections at a desired thickness (e.g., 20-50 µm) using a cryostat and mount them on slides.
2. Permeabilization (Optional): a. If required, incubate the tissue sections in PBS containing a permeabilizing agent (e.g., 0.1-0.5% Triton X-100) for 15-30 minutes at room temperature. b. Wash the sections 3 times in PBS for 5 minutes each.
3. Blocking (Optional but Recommended): a. To reduce non-specific binding, incubate the sections in a blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20) for 1 hour at room temperature in a humidified chamber.[11]
4. Incubation with this compound: a. Prepare a range of concentrations of this compound in your chosen buffer (e.g., PBS). b. Remove the blocking buffer (do not rinse) and apply the this compound solution to the tissue sections. c. Incubate for the desired amount of time (e.g., 1-24 hours) at room temperature or 4°C in a humidified chamber.
5. Washing: a. Remove the incubation solution and wash the sections 3-5 times with PBS containing a low concentration of detergent (e.g., 0.1% Tween-20) for 10 minutes each to remove unbound compound.
6. Visualization and Analysis: a. If using a fluorescent analog or a fluorescent reporter for the biological effect, proceed with mounting and imaging. b. Counterstain with a nuclear stain (e.g., DAPI) to visualize tissue structure. c. Image the sections using a confocal microscope, taking z-stacks to assess the depth of penetration. d. Quantify the penetration depth and signal intensity at different depths using image analysis software.
Visualizations
Caption: Workflow for optimizing this compound penetration.
Caption: Decision tree for troubleshooting poor tissue penetration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Turning dextran into antibacterial fibers: Quaternary ammonium salt for antibacterial treatment and wound healing - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fluorescent penetrant tests: Topics by Science.gov [science.gov]
- 7. mdpi.com [mdpi.com]
- 8. qedbio.com [qedbio.com]
- 9. bosterbio.com [bosterbio.com]
- 10. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quaternary Ammonium Compound Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Effects on Benzoquinonium Dibromide Potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of temperature on the potency of Benzoquinonium dibromide.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments investigating the temperature-dependent effects of this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent baseline neuromuscular response | Temperature fluctuations in the organ bath. | Ensure precise and stable temperature control of the physiological solution. Use a calibrated thermometer to monitor the bath temperature continuously. |
| Inadequate oxygenation of the tissue preparation. | Maintain consistent aeration of the physiological solution with the appropriate gas mixture (e.g., 95% O2, 5% CO2) to ensure tissue viability. | |
| Mechanical instability of the experimental setup. | Secure the tissue preparation and force transducer to minimize any movement artifacts. | |
| Variability in this compound potency (ED50) at a given temperature | Instability of this compound in the solution. | Prepare fresh stock solutions of this compound for each experiment. Protect the solution from light if it is light-sensitive. |
| Changes in the pH of the physiological solution. | Monitor and maintain the pH of the physiological solution, as pH can influence the potency of some neuromuscular blocking agents. | |
| Desensitization of nicotinic acetylcholine (B1216132) receptors (nAChRs). | Allow for adequate washout periods between drug applications to ensure receptors return to their resting state. | |
| No observable effect of temperature on potency | The temperature range tested is too narrow. | Expand the range of temperatures being investigated (e.g., from 27°C to 42°C) to identify potential temperature-dependent effects.[1] |
| The specific nAChR subtype being studied is temperature-insensitive. | Be aware that different nAChR subtypes can exhibit different sensitivities to temperature changes.[2][3][4] | |
| Unexpected increase or decrease in potency with temperature change | Temperature affects multiple aspects of neuromuscular transmission. | Consider the complex interplay of temperature on nerve conduction, acetylcholine release, acetylcholinesterase activity, and muscle contractility, as all can be influenced by temperature. |
| For some non-depolarizing neuromuscular blocking agents, both hypothermia and hyperthermia can lead to a potentiation of their effects.[1] |
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the potency of non-depolarizing neuromuscular blocking agents?
A1: The effect of temperature on the potency of non-depolarizing neuromuscular blocking agents can be complex and agent-specific. For some agents, both hypothermia (a decrease in temperature) and hyperthermia (an increase in temperature) can lead to an increase in potency.[1] For example, in one study, the potency of vecuronium (B1682833) and pancuronium (B99182) was potentiated by both lower and higher temperatures.[1] Conversely, the potency of other agents like pipecuronium (B1199686) may not be significantly affected by temperature changes within a certain range.[1]
Q2: What is the underlying mechanism for temperature-induced changes in neuromuscular blockade?
A2: Temperature can influence several stages of neuromuscular transmission. These include:
-
Nerve Conduction: Lower temperatures can slow nerve conduction velocity.
-
Neurotransmitter Release: Temperature can affect the amount of acetylcholine released from the presynaptic terminal.
-
Receptor Binding and Gating: The affinity of this compound for the nicotinic acetylcholine receptor (nAChR) and the kinetics of receptor channel gating can be temperature-dependent. Studies on nAChRs have shown that temperature can alter the amplitude of agonist-evoked responses and the rate of receptor desensitization.[2][3][4]
-
Enzyme Activity: The activity of acetylcholinesterase, the enzyme that breaks down acetylcholine, is temperature-dependent.
-
Muscle Contractility: The force of muscle contraction itself can be affected by temperature.
Q3: What is a suitable experimental model to study the temperature effects on this compound potency?
A3: The isolated phrenic nerve-hemidiaphragm preparation from a rat or mouse is a classic and reliable in vitro model.[1][5][6] This preparation allows for the direct measurement of neuromuscular blockade under tightly controlled temperature conditions.
Q4: How can I quantify the potency of this compound at different temperatures?
A4: The potency of this compound is typically quantified by determining its ED50 (the concentration of the drug that produces 50% of the maximal inhibitory effect). This is achieved by generating a cumulative concentration-response curve at each desired temperature and fitting the data to a sigmoidal dose-response model.
Quantitative Data on Temperature Effects on Neuromuscular Blocker Potency
| Temperature (°C) | Vecuronium ED50 (µM) | Pancuronium ED50 (µM) | d-Tubocurarine ED50 (µM) |
| 17 | Potentiated | Potentiated | Potentiated |
| 27 | Potentiated | Potentiated | Less Potent |
| 32 | Potentiated | Potentiated | Most Potent |
| 37 | 1.0 (Reference) | 1.0 (Reference) | 1.0 (Reference) |
| 40 | Potentiated | Potentiated | No Change |
| 42 | Potentiated | Potentiated | No Change |
Data presented is a qualitative summary based on findings for other neuromuscular blocking agents and should be replaced with experimental data for this compound.[1]
Experimental Protocols
Protocol: Determination of the Effect of Temperature on the Potency of this compound using the Rat Phrenic Nerve-Hemidiaphragm Preparation
1. Preparation of the Phrenic Nerve-Hemidiaphragm Tissue:
- Euthanize a male Wistar rat (200-250g) according to approved animal care protocols.
- Excise the phrenic nerve-hemidiaphragm preparation as described by Bülbring (1946).[5][6]
- Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at a baseline temperature of 37°C and aerated with 95% O2 and 5% CO2.
2. Experimental Setup:
- The phrenic nerve is stimulated with supramaximal square-wave pulses of 0.2 ms (B15284909) duration at a frequency of 0.1 Hz.
- The isometric contractions of the diaphragm muscle are recorded using a force-displacement transducer connected to a data acquisition system.
- Allow the preparation to equilibrate for at least 30 minutes until a stable baseline twitch response is achieved.
3. Temperature Control:
- The organ bath should be equipped with a temperature control system capable of maintaining the desired temperature with high accuracy (e.g., ±0.1°C).
- Investigate a range of temperatures, for example, 27°C, 32°C, 37°C, and 42°C.[1]
- Allow the preparation to acclimate to each new temperature for at least 20 minutes before adding the drug.
4. Generation of Cumulative Concentration-Response Curves:
- At each temperature, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps once the response to the previous concentration has reached a plateau.
- Record the percentage inhibition of the twitch height at each concentration relative to the baseline twitch height before drug addition.
5. Data Analysis:
- For each temperature, plot the percentage inhibition of the twitch response against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the ED50 (the concentration producing 50% inhibition).
- Compare the ED50 values obtained at different temperatures to assess the effect of temperature on the potency of this compound.
Diagrams
Caption: Workflow for determining the potency of this compound at different temperatures.
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: Logical flow for troubleshooting inconsistent experimental results.
References
- 1. [The effect of temperature on the action of several neuromuscular blocking agents in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in Temperature Have Opposing Effects on Current Amplitude in α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in Temperature Have Opposing Effects on Current Amplitude in α7 and α4β2 Nicotinic Acetylcholine Receptors | PLOS One [journals.plos.org]
- 4. Changes in temperature have opposing effects on current amplitude in α7 and α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. OBSERVATIONS ON THE ISOLATED PHRENIC NERVE DIAPHRAGM PREPARATION OF THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzoquinonium Dibromide in Electrophysiological Recordings
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using benzoquinonium (B1213216) dibromide in electrophysiological experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during electrophysiological recordings when using benzoquinonium dibromide.
| Issue/Artifact | Potential Cause | Troubleshooting Steps |
| Complete loss of muscle-evoked potentials (e.g., in EMG or nerve-muscle preparations) | This compound is a potent neuromuscular blocking agent that antagonizes nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1][2] This is its expected pharmacological effect. | 1. Verify Concentration: Ensure the concentration of this compound is appropriate for the desired level of blockade. For complete muscle paralysis, this effect is intended. For partial blockade, a lower concentration may be required.2. Washout Procedure: If the loss of signal is unintended, initiate a washout procedure with fresh buffer/artificial cerebrospinal fluid (aCSF) to reverse the blockade. The reversibility will depend on the concentration used and the duration of application.3. Positive Control: Before applying this compound, confirm the viability of the preparation by eliciting a stable baseline of muscle-evoked potentials. |
| Unexpected changes in neuronal firing rate or synaptic transmission in central nervous system (CNS) preparations | This compound can act as a ganglion blocker and may have effects on neuronal nAChRs in the CNS.[1] It has been shown to interact with nAChRs in cultured hippocampal neurons.[1] | 1. Receptor Subtype Specificity: Be aware that this compound is not selective for neuromuscular nAChRs and can affect various nAChR subtypes.[2]2. Titrate Concentration: Use the lowest effective concentration to achieve the desired effect on the target receptors while minimizing off-target effects.3. Control Experiments: Perform control experiments with more specific nAChR antagonists to dissect the contribution of different receptor subtypes to the observed effects. |
| "Flickering" or unstable single-channel currents in patch-clamp recordings | This compound has been reported to act as an open-channel blocker.[1] This can manifest as an increase in channel noise or the appearance of rapid, unresolved channel blockades. | 1. Analyze Channel Kinetics: Perform a detailed analysis of single-channel kinetics. An open-channel block typically results in a voltage-dependent reduction in the mean open time of the channel.2. Vary Membrane Potential: Investigate the voltage dependency of the block. Open-channel blockers often exhibit a stronger block at more hyperpolarized or depolarized potentials, depending on the charge of the molecule and its site of action within the channel pore.3. Compare with Known Blockers: Compare the observed channel behavior with that of well-characterized open-channel blockers to confirm the mechanism. |
| Baseline drift or high noise levels in the recording | While not specific to this compound, high concentrations of any pharmacological agent can sometimes affect the recording stability. General issues with the recording setup can also be a cause.[3][4][5] | 1. Check Electrode Integrity: Ensure the recording and reference electrodes are properly chlorided and have low impedance.2. Improve Grounding: Verify that the perfusion system and recording apparatus are properly grounded to minimize electrical noise.[6]3. Filter the Compound: Filter the this compound stock solution before use to remove any precipitates that could clog perfusion lines or interfere with the recording.4. Use a Notch Filter: If power line interference is suspected, a notch filter can be used, but be cautious as it may introduce artifacts.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nicotinic antagonist.[2] Its primary mechanism is the blockade of nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission at the neuromuscular junction and in autonomic ganglia.[7] It can also act as an open-channel blocker at certain nAChRs.[1]
Q2: What are the recommended working concentrations for this compound?
A2: The effective concentration can vary significantly depending on the preparation and the desired effect. The following table provides general guidelines based on available literature.
| Preparation | Application | Concentration Range | Reference |
| Cultured Rat Hippocampal Neurons | Activation and block of nAChRs | 0.1 - 10 µM | [1] |
| Frog Muscle Fibers | Open-channel block of nAChRs | Not specified, but effective for single-channel studies | [1] |
| Feline Neuromuscular Junction | Neuromuscular and ganglion blockade | Not specified in abstracts, requires full-text review |
Q3: Is the effect of this compound reversible?
A3: The neuromuscular blockade induced by this compound is generally reversible upon washout. However, the rate and completeness of reversal will depend on the concentration used and the duration of exposure. For CNS effects, reversibility should be determined empirically for each preparation.
Q4: Can this compound affect other ion channels?
A4: While its primary targets are nAChRs, high concentrations of any drug can have off-target effects on other ion channels.[8] It is always recommended to perform control experiments to rule out non-specific effects on other ion channels relevant to your study.
Experimental Protocols
Protocol 1: Application of this compound to a Nerve-Muscle Preparation
-
Preparation: Dissect and mount the desired nerve-muscle preparation (e.g., frog gastrocnemius or mouse phrenic nerve-diaphragm) in a recording chamber continuously perfused with appropriate oxygenated physiological saline.
-
Baseline Recording: Stimulate the motor nerve with a suction electrode at a physiological frequency (e.g., 0.2 Hz) and record the resulting muscle twitch tension or compound muscle action potential (CMAP) using a force transducer or recording electrodes, respectively. Establish a stable baseline recording for at least 15-20 minutes.
-
Drug Application: Prepare a stock solution of this compound in the physiological saline. Switch the perfusion to a solution containing the desired final concentration of this compound.
-
Data Acquisition: Continuously record the evoked muscle response. Note the time to onset of the blockade and the time to reach the desired level of inhibition.
-
Washout: To test for reversibility, switch the perfusion back to the control physiological saline. Continue recording to monitor the recovery of the muscle response.
Protocol 2: Troubleshooting Signal Loss in an EMG Recording
-
Confirm Signal Loss: Ensure the loss of the EMG signal is not due to technical issues such as electrode displacement or amplifier failure. Check the impedance of the recording electrodes.
-
Review Drug Concentration: Verify the concentration of this compound used. An unexpectedly high concentration will lead to a rapid and complete neuromuscular blockade.
-
Initiate Washout: If the signal loss is unintended, immediately begin perfusing the preparation with drug-free solution.
-
Assess Viability with Direct Muscle Stimulation: If nerve stimulation does not elicit a response after a prolonged washout, switch to direct muscle stimulation to confirm that the muscle fibers are still viable and responsive.
-
Use a Reversal Agent (for in vivo studies): In some preparations, a cholinesterase inhibitor like neostigmine (B1678181) can be used to increase the concentration of acetylcholine at the neuromuscular junction and competitively overcome the blockade by this compound.[9]
Visualizations
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: Troubleshooting workflow for flickering single-channel currents.
Caption: Potential impact of this compound on a neuronal signaling pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. Nicotinic antagonist - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. natus.com [natus.com]
- 5. Interference Removal From Electromyography Based on Independent Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Ion Channels in Drug Discovery and Safety Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flexible organic frameworks sequester neuromuscular blocking agents in vitro and reverse neuromuscular block in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Experiments with Benzoquinonium Dibromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzoquinonium dibromide. Our goal is to help you ensure the reproducibility and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent neuromuscular blocking agent that acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. It functions by blocking the action of acetylcholine at the neuromuscular junction, leading to muscle relaxation. It is also known to be a ganglion blocker. While it is primarily an antagonist, some studies suggest it can also activate single nAChR channels while blocking open channels.
Q2: What are the key chemical and physical properties of this compound?
| Property | Value |
| Molecular Formula | C₃₄H₅₀Br₂N₄O₂ |
| Molecular Weight | 706.6 g/mol |
| Appearance | Red solid |
| Solubility | Soluble in DMSO (up to 100 mM), sparingly soluble in water (up to 5 mM with gentle warming) |
| Storage | Store at room temperature |
Q3: How should I prepare a stock solution of this compound?
Due to its limited water solubility, it is recommended to first prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO). For a 10 mM stock solution, dissolve 7.07 mg of this compound in 1 mL of high-purity DMSO. Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. When preparing your final working solution, ensure the final concentration of DMSO in your experimental buffer is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What are the known off-target effects of this compound?
While this compound is a potent nAChR antagonist, its selectivity across different nAChR subtypes and other receptor families is not extensively documented in publicly available literature. To ensure the specificity of your results, it is crucial to include appropriate controls. Consider performing counter-screening against a panel of relevant receptors, especially other ligand-gated ion channels and GPCRs, to validate that the observed effects are mediated by nAChRs.
Troubleshooting Guides
Problem 1: High variability or no observable effect in my in vitro assay.
| Possible Cause | Troubleshooting Step |
| Incorrect nAChR Subtype | Verify the expression of the target nAChR subtype in your experimental system (e.g., cell line, primary culture) using techniques like RT-PCR or Western blotting. |
| Compound Degradation | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Low Assay Sensitivity | Optimize your assay by using a submaximal concentration of the nAChR agonist (e.g., acetylcholine, nicotine) to create a larger window for observing inhibition. An agonist concentration at its EC₈₀ is often a good starting point. |
| Solubility Issues | Ensure this compound is fully dissolved in your final assay buffer. After diluting the DMSO stock, gently vortex or sonicate the solution. Visually inspect for any precipitation. |
| Cytotoxicity | Perform a cell viability assay (e.g., MTT, LDH) at the working concentrations of this compound to rule out that the observed effects are due to cell death. |
Problem 2: Artifacts in electrophysiological recordings.
| Possible Cause | Troubleshooting Step |
| Unstable Baseline | Ensure a stable recording environment with proper grounding and shielding to minimize electrical noise. Allow sufficient time for the cell to stabilize after achieving the whole-cell configuration before applying the compound. |
| Solvent Effects | Always include a vehicle control with the same final concentration of DMSO as your test conditions to account for any effects of the solvent on ion channel activity. |
| Run-down of Currents | Monitor the stability of the agonist-evoked currents over time before applying this compound. If significant run-down is observed, optimize your recording conditions or internal solution composition. |
| Slow Onset of Block | This compound may exhibit slow binding kinetics. Ensure a sufficient pre-incubation time to allow the antagonist to reach equilibrium with the receptors before co-application with the agonist. |
Problem 3: Artifacts in calcium imaging experiments.
| Possible Cause | Troubleshooting Step |
| Phototoxicity or Photobleaching | Minimize the exposure time and intensity of the excitation light. Use an anti-fade reagent if compatible with your experimental setup. |
| Uneven Dye Loading | Ensure homogenous loading of the calcium indicator (e.g., Fluo-4 AM) by optimizing the loading concentration and incubation time. |
| Movement Artifacts | If working with motile cells or tissue preparations, use a cell-permeant reference dye that is calcium-insensitive to correct for motion artifacts. |
| Delayed or No Response | Verify that the cells are healthy and express functional nAChRs that couple to calcium signaling. Test with a known nAChR agonist as a positive control before applying this compound. |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed for assessing the inhibitory effect of this compound on nAChR-mediated currents in a heterologous expression system like HEK293 cells.
-
Cell Culture and Transfection: Culture HEK293 cells expressing the desired nAChR subtype (e.g., α4β2 or α7).
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP-Mg (pH 7.2 with CsOH).
-
-
Recording:
-
Obtain whole-cell patch-clamp recordings with a holding potential of -70 mV.
-
Establish a stable baseline recording.
-
Apply a nAChR agonist (e.g., 100 µM acetylcholine) for 2-5 seconds to elicit a control current.
-
Wash out the agonist and allow the receptors to recover.
-
Pre-incubate the cell with varying concentrations of this compound for 2-5 minutes.
-
Co-apply the agonist and this compound and record the inhibited current.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the concentration-response curve and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Calcium Imaging Assay
This protocol outlines a method for measuring the effect of this compound on nAChR-mediated intracellular calcium influx.
-
Cell Culture: Plate cells expressing the target nAChR subtype on glass-bottom dishes.
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in your imaging buffer (e.g., HBSS).
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells with imaging buffer and allow them to de-esterify for at least 30 minutes.
-
-
Imaging:
-
Acquire a baseline fluorescence recording.
-
Pre-incubate the cells with this compound at the desired concentration for 5-10 minutes.
-
Stimulate the cells with a nAChR agonist (e.g., nicotine) and record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence (ΔF/F₀) for each condition.
-
Compare the agonist-induced calcium response in the presence and absence of this compound to determine the extent of inhibition.
-
Quantitative Data
Table 1: Comparative IC₅₀ Values of Common nAChR Antagonists
| Antagonist | nAChR Subtype | IC₅₀ (µM) | Reference |
| Mecamylamine | α3β4 | 0.25 | [1] |
| Hexamethonium | α3β4 | 2.2 | [1] |
| (+)-Tubocurarine | α3β4 | 0.63 | [1] |
| Trimetaphan | α3β4 | 0.33 | [1] |
| α-Bungarotoxin | Muscle-type | 0.001-0.01 | [1] |
Visualizations
Caption: Experimental workflow for characterizing this compound.
Caption: Simplified nAChR signaling and its inhibition by this compound.
References
Calculating effective concentration of Benzoquinonium dibromide in situ
Technical Support Center: Benzoquinonium Dibromide (and Analogs)
Disclaimer: "this compound" is not a widely recognized or documented chemical compound in scientific literature. This guide has been constructed using a representative compound, Vecuronium bromide , a well-studied non-depolarizing neuromuscular blocking agent. The principles, protocols, and troubleshooting advice provided are based on the known pharmacology of aminosteroid (B1218566) neuromuscular blockers and are intended to serve as a comprehensive template. Researchers should adapt these guidelines to the specific properties of their compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a compound like Vecuronium bromide?
A1: Vecuronium bromide acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor end plate of the neuromuscular junction.[1][2][3] By binding to these receptors, it blocks the action of acetylcholine, preventing muscle cell depolarization and leading to muscle relaxation or paralysis.[3][4]
Q2: How is the effective concentration (EC50) of a neuromuscular blocker determined in situ?
A2: The EC50, or half-maximal effective concentration, is typically determined by establishing a concentration-response curve. In an in situ preparation (e.g., an isolated nerve-muscle preparation), the muscle is stimulated electrically, and the force of contraction is measured. The compound is then introduced at increasing concentrations, and the reduction in contraction force is recorded. The EC50 is the concentration of the compound that produces 50% of the maximal inhibitory effect.[5][6]
Q3: My compound is a quaternary ammonium (B1175870) salt and is difficult to dissolve. What can I do?
A3: Quaternary ammonium compounds are often highly polar and can be challenging to dissolve in certain organic solvents while being hygroscopic.[7] For in situ physiological experiments, start with a saline-based buffer (e.g., Ringer's or Krebs-Henseleit solution). If solubility is still an issue, gentle warming or sonication may help. For stock solutions, consider using sterile water or dimethyl sulfoxide (B87167) (DMSO), but be mindful of the final DMSO concentration in your experiment, as it can have its own biological effects.
Q4: I'm observing "fade" in my muscle contraction recordings after applying the compound. What does this mean?
A4: "Fade" is a characteristic phenomenon of non-depolarizing neuromuscular blockers where the response to repetitive nerve stimulation progressively decreases.[8] This is thought to be due to a pre-junctional effect, where the blocker interferes with the mobilization of acetylcholine vesicles during high-frequency stimulation. It is a key indicator of this class of drug's activity at the neuromuscular junction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at expected concentrations. | 1. Compound Degradation: The compound may be unstable in the experimental buffer or sensitive to light. 2. Incorrect Concentration: Errors in dilution or calculation of the stock solution. 3. Tissue Desensitization: The nerve-muscle preparation may have become non-responsive. | 1. Prepare fresh solutions for each experiment. Protect from light if the compound is known to be light-sensitive. 2. Double-check all calculations and ensure the compound was fully dissolved in the stock solution. 3. Verify the health of the preparation by confirming a strong response to nerve stimulation before drug application. Ensure continuous perfusion with oxygenated buffer. |
| High variability between experiments. | 1. Inconsistent Tissue Preparation: Differences in muscle tension, nerve placement, or overall health of the in situ preparation. 2. Temperature Fluctuations: The activity of neuromuscular blockers can be temperature-dependent. 3. Binding to Labware: Quaternary ammonium compounds can adsorb to surfaces like plastic or glass.[9][10] | 1. Standardize the dissection and mounting procedure meticulously. Ensure the initial tension on the muscle is consistent. 2. Use a temperature-controlled bath for your preparation to maintain physiological temperature. 3. Consider using low-adhesion labware or pre-rinsing containers with the experimental buffer. |
| Effect of the compound is irreversible or very slow to reverse. | 1. High Compound Affinity: The compound may have a very high affinity for the nAChR, leading to a slow dissociation rate. 2. Metabolite Activity: An active metabolite may be prolonging the effect.[1] 3. Insufficient Washout: The washout period or volume may be inadequate to clear the compound from the synaptic cleft. | 1. This may be a characteristic of the drug. Try using a reversal agent like neostigmine, which increases acetylcholine levels, to see if the block can be overcome.[11] 2. Investigate the metabolic profile of your compound if possible. 3. Increase the flow rate and duration of the washout period. Ensure the entire preparation is being adequately perfused. |
Experimental Protocols
Protocol: In Situ EC50 Determination in a Rat Phrenic Nerve-Hemidiaphragm Preparation
-
Preparation:
-
Humanely euthanize a rat according to approved institutional protocols.
-
Dissect the phrenic nerve and hemidiaphragm, preserving the nerve-muscle junction.
-
Mount the hemidiaphragm in a tissue bath containing oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at 37°C. Attach the tendon to a force-displacement transducer.
-
Place the phrenic nerve on a stimulating electrode.
-
-
Stimulation & Recording:
-
Apply a supramaximal stimulus (a current level that produces a maximal muscle contraction) to the phrenic nerve.
-
Use a train-of-four (TOF) stimulation pattern (four pulses at 2 Hz every 15 seconds).[12]
-
Record the baseline twitch tension for at least 15-20 minutes to ensure stability. The first twitch (T1) of the TOF is used for analysis.
-
-
Concentration-Response Curve:
-
Introduce the test compound into the bath at a low starting concentration.
-
Allow the effect to stabilize (typically 10-15 minutes).
-
Record the percentage decrease in the T1 twitch height compared to the baseline.
-
Perform a cumulative concentration increase by adding more compound to the bath to achieve the next desired concentration. Repeat until a maximal effect (e.g., >90% inhibition) is observed.
-
-
Data Analysis:
-
Plot the percentage inhibition of the T1 twitch height against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., the Hill equation) to determine the EC50 value.[6]
-
Visualizations
Signaling Pathway Diagram
Caption: Competitive antagonism at the neuromuscular junction.
Experimental Workflow Diagram
Caption: Workflow for determining the EC50 of a neuromuscular blocker.
References
- 1. Vecuronium bromide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Vecuronium Bromide? [synapse.patsnap.com]
- 4. What is Vecuronium Bromide used for? [synapse.patsnap.com]
- 5. Inhibition of human α7 nicotinic acetylcholine receptors by open channel blockers of N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An alternate method for estimating the dose-response relationships of neuromuscular blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. Some Problems Involved in the Use of Quaternary Ammonium Compounds as Fabric Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Benzoquinonium Dibromide and Pancuronium Efficacy for Neuromuscular Blockade
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Neuromuscular Blocking Agents
In the field of pharmacology and anesthesia, the efficacy of neuromuscular blocking agents is paramount for ensuring patient safety and optimal surgical conditions. This guide provides a detailed comparison of two such agents: Benzoquinonium (B1213216) dibromide and Pancuronium (B99182). While Pancuronium is a well-characterized aminosteroid, Benzoquinonium dibromide, a benzoquinone derivative, represents an alternative with a distinct pharmacological profile. This document outlines their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used to determine their neuromuscular blocking effects.
Mechanism of Action: A Tale of Two Antagonists
Both this compound and Pancuronium achieve neuromuscular blockade by acting as antagonists at the nicotinic acetylcholine (B1216132) receptor (nAChR) on the motor end-plate. However, their specific interactions with the receptor appear to differ.
Pancuronium is a classic competitive antagonist. It binds to the α-subunits of the nAChR, directly competing with the endogenous neurotransmitter, acetylcholine (ACh).[1][2] By occupying the ACh binding sites, pancuronium prevents the receptor's ion channel from opening, thereby inhibiting depolarization of the muscle cell membrane and subsequent muscle contraction.[1][2]
This compound also acts as a nicotinic antagonist, producing a "curare-like" non-depolarizing block.[3] This indicates that it prevents depolarization of the motor end-plate. In addition to its competitive antagonism, some evidence suggests that Benzoquinonium may also act as an open-channel blocker. This dual mechanism could potentially contribute to a different pharmacological profile compared to purely competitive antagonists. It is also described as a ganglion blocker, which may have implications for its systemic effects.
Quantitative Efficacy: A Head-to-Head Comparison
The potency of neuromuscular blocking agents is typically quantified by the effective dose required to produce a 95% reduction in muscle twitch height (ED95). This standardized measure allows for a direct comparison of the efficacy of different drugs.
| Parameter | This compound | Pancuronium |
| ED95 | Data not available in recent literature | ~0.05 - 0.07 mg/kg |
| Mechanism | Nicotinic antagonist, potential open-channel blocker, ganglion blocker | Competitive nicotinic antagonist |
| Onset of Action | Data not available in recent literature | 3-5 minutes |
| Duration of Action | Data not available in recent literature | 60-90 minutes |
Note: The ED95 for Pancuronium can vary depending on the anesthetic agents used and patient population.
Experimental Protocols for Efficacy Determination
The evaluation of neuromuscular blocking agents relies on standardized in vivo experimental protocols to measure their effect on muscle function. A typical workflow for determining the ED95 of a neuromuscular blocking agent is as follows:
-
Animal Model and Preparation: An appropriate animal model, such as a cat or a rat, is anesthetized. The sciatic nerve and the tibialis anterior muscle are isolated for stimulation and measurement of muscle contraction.
-
Nerve Stimulation: The sciatic nerve is stimulated with supramaximal square-wave pulses of short duration (e.g., 0.2 msec) at a specific frequency (e.g., 0.1 Hz).
-
Measurement of Muscle Twitch: The isometric twitch tension of the tibialis anterior muscle is recorded using a force-displacement transducer.
-
Drug Administration: The neuromuscular blocking agent is administered intravenously in cumulative doses.
-
Dose-Response Curve Generation: The percentage of twitch height depression is plotted against the cumulative dose of the drug.
-
ED95 Calculation: The dose required to produce a 95% depression of the initial twitch height is determined from the dose-response curve using statistical methods like probit analysis.
Signaling Pathways and Experimental Workflow
To visualize the concepts discussed, the following diagrams illustrate the signaling pathway at the neuromuscular junction and a typical experimental workflow for evaluating neuromuscular blocking agents.
Caption: Signaling at the Neuromuscular Junction and Drug Intervention.
Caption: Experimental Workflow for ED95 Determination.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. p-Benzoquinone as a Privileged Scaffold of Pharmacological Significance: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuromuscular blocking action of benzoquinonium chloride in the cat and in the hen - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Alternatives for Ganglionic Blockade: A Focus on Mecamylamine and Trimethaphan as Substitutes for Benzoquinonium Dibromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological alternatives to benzoquinonium (B1213216) dibromide for achieving ganglionic blockade. The focus is on providing objective performance data and detailed experimental methodologies to aid in the selection of appropriate research tools for studying the autonomic nervous system.
Introduction
Benzoquinonium dibromide is a neuromuscular blocking agent that also exhibits ganglion-blocking properties.[1][2][3] Its mechanism of action involves the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for neurotransmission in autonomic ganglia. However, the use of benzoquinonium and other classic ganglionic blockers has been largely superseded in both clinical and research settings due to a lack of receptor selectivity and a consequent broad range of side effects. This guide explores more contemporary and widely utilized alternatives, primarily mecamylamine (B1216088) and trimethaphan, offering a comparative analysis of their efficacy, mechanisms of action, and relevant experimental protocols.
Quantitative Comparison of Ganglionic Blockers
The following table summarizes the inhibitory potency (IC50) of various ganglionic blockers on nicotinic acetylcholine receptors. It is important to note that the specific nAChR subtype is not always specified in the available literature, which can influence the direct comparability of these values. The α3β4 subtype is the predominant form found in autonomic ganglia.[4]
| Compound | IC50 (µM) | nAChR Subtype | Mechanism of Action | Reference(s) |
| This compound | 0.46 | Not Specified | Antagonist | [1][3] |
| Mecamylamine | ~0.34 | Neuronal nAChRs (rat chromaffin cells) | Non-competitive Antagonist | [5] |
| IC50 values differ between stereoisomers | Human α3β4 | S-(+)-mecamylamine dissociates more slowly | ||
| Trimethaphan | Not explicitly found | Neuronal nAChRs | Competitive Antagonist | [6] |
| Hexamethonium | ~30 | Neuronal nAChRs | Non-competitive Antagonist (channel blocker) | [7] |
| Chlorisondamine | IC50 ~600 (vs. NMDA-evoked dopamine (B1211576) release) | Neuronal nAChRs | Antagonist | |
| Pentolinium | Not explicitly found | Neuronal nAChRs | Antagonist | [8] |
Signaling Pathways and Experimental Workflows
To understand the action of these compounds, it is essential to visualize the underlying molecular pathways and the experimental procedures used to characterize them.
Signaling Pathway of Ganglionic Blockade
The primary signaling pathway involves the blockade of nAChRs at the postsynaptic membrane of autonomic ganglia, preventing depolarization and subsequent signal transmission.
Caption: Signaling pathway of nicotinic acetylcholine receptor (nAChR) in autonomic ganglia and the points of intervention by ganglionic blockers.
Experimental Workflow: In Vitro Characterization
A typical workflow for the in vitro characterization of ganglionic blockers involves cell culture, the application of the antagonist, and the measurement of the resulting inhibition of nAChR function.
Caption: A generalized experimental workflow for the in vitro characterization of ganglionic blocking agents.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess the performance of ganglionic blockers.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application.
Objective: To determine the inhibitory effect of a test compound on nAChR-mediated currents in cultured autonomic ganglion neurons.
Materials:
-
Cells: Primary culture of dorsal root ganglion (DRG) neurons or a suitable neuronal cell line (e.g., PC12).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH 7.2 with KOH).
-
Agonist: Acetylcholine or Nicotine.
-
Test Compounds: this compound, Mecamylamine, Trimethaphan.
-
Patch-clamp amplifier and data acquisition system.
Protocol:
-
Culture neurons on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a neuron with the patch pipette and form a gigaseal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the nAChR agonist for a short duration (e.g., 2 seconds) to elicit a baseline inward current.
-
After a washout period, pre-apply the test compound at various concentrations for a defined period (e.g., 2 minutes).
-
Co-apply the agonist and the test compound and record the resulting current.
-
Wash out the test compound and ensure the agonist response returns to baseline.
-
Repeat steps 7-10 for a range of antagonist concentrations.
-
Analyze the data to determine the concentration-dependent inhibition and calculate the IC50 value.
Calcium Imaging Assay
This method measures changes in intracellular calcium concentration, an indicator of nAChR activation.
Objective: To assess the ability of a test compound to block agonist-induced calcium influx in cultured ganglion neurons.
Materials:
-
Cells: Primary culture of sympathetic ganglion neurons or a suitable neuronal cell line.
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) containing a calcium indicator dye (e.g., Fluo-4 AM) and Pluronic F-127.
-
Agonist: Acetylcholine or Nicotine.
-
Test Compounds: this compound, Mecamylamine, Trimethaphan.
-
Fluorescence microscope with a calcium imaging system.
Protocol:
-
Culture neurons in a multi-well plate suitable for imaging.
-
Load the cells with the calcium indicator dye by incubating them in the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire a baseline fluorescence recording.
-
Apply the nAChR agonist and record the change in fluorescence intensity, which corresponds to an increase in intracellular calcium.
-
After the signal returns to baseline, pre-incubate the cells with the test compound at various concentrations.
-
Apply the agonist in the presence of the test compound and record the fluorescence response.
-
Analyze the data by measuring the peak fluorescence change in the presence and absence of the antagonist to determine the percentage of inhibition and calculate the IC50 value.
Conclusion
While this compound has historical significance as a ganglionic blocker, its lack of selectivity has led to the adoption of alternatives in modern research. Mecamylamine, a non-competitive antagonist, and trimethaphan, a competitive antagonist, are more commonly used tools for studying ganglionic transmission.[5][6] The choice between these alternatives will depend on the specific experimental goals, with considerations for their different mechanisms of action. The provided experimental protocols offer a robust framework for the quantitative comparison of these and other potential ganglionic blocking agents, enabling researchers to make informed decisions for their studies of the autonomic nervous system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. immunomart.com [immunomart.com]
- 4. Alpha-3 beta-4 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 5. Mecamylamine - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Hexamethonium - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
Cross-Reactivity Profile of Benzoquinonium Dibromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding profile of Benzoquinonium dibromide, focusing on its cross-reactivity with other receptors. Due to the limited availability of comprehensive public data from broad selectivity panel screens for this compound, this guide synthesizes available information on its primary target and offers insights into potential off-target interactions based on structurally related compounds.
Overview of this compound
This compound is recognized primarily for its potent antagonistic activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). It functions as both a competitive antagonist and an open channel blocker at these receptors, leading to its classification as a neuromuscular blocking agent and a ganglion blocker.[1][2] Its primary therapeutic application, now largely historical, was in anesthesia to induce muscle relaxation.
Quantitative Analysis of Receptor Binding
While a comprehensive screening of this compound against a wide panel of receptors is not publicly available, the following table summarizes the known affinity for its primary target. For comparative context, data for the structurally similar compound, bencycloquidium bromide, is included to suggest potential cross-reactivity with muscarinic acetylcholine receptors.
| Compound | Primary Target | Known Cross-Reactivity |
| This compound | Nicotinic Acetylcholine Receptors (nAChRs) | Data not publicly available |
| Bencycloquidium bromide | Muscarinic M3 Acetylcholine Receptor | Muscarinic M1 and M2 Acetylcholine Receptors |
Experimental Protocols
To facilitate further research into the cross-reactivity of this compound, a standard experimental protocol for a competitive radioligand binding assay is provided below. This method is fundamental for determining the binding affinity of a compound to a specific receptor.
Radioligand Binding Assay for Receptor Affinity Determination
1. Objective: To determine the binding affinity (Ki) of this compound for a specific receptor (e.g., muscarinic M1 receptor) by measuring its ability to displace a known radioligand.
2. Materials:
-
Receptor Source: Cell membranes prepared from a cell line recombinantly expressing the human receptor of interest (e.g., CHO-K1 cells expressing human M1 muscarinic receptor).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-N-Methylscopolamine for muscarinic receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the target receptor (e.g., Atropine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
3. Procedure:
-
Membrane Preparation: Homogenize cultured cells expressing the receptor of interest in a suitable buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in the assay buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the non-specific binding control (e.g., 1 µM Atropine).
-
Test Compound: Receptor membranes, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the general signaling pathway for G-protein coupled receptors, which include muscarinic receptors, and a typical workflow for assessing compound cross-reactivity.
References
Validating Benzoquinonium Dibromide Block with Positive Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the neuromuscular blocking effects of Benzoquinonium (B1213216) dibromide by comparing its performance with established positive controls. Due to the limited availability of modern quantitative data for Benzoquinonium dibromide, this document emphasizes a validation strategy using well-characterized alternatives: the depolarizing agent Succinylcholine and the non-depolarizing agent Rocuronium. The provided experimental protocols and comparative data for these positive controls will enable researchers to effectively design and interpret experiments aimed at characterizing the neuromuscular blocking properties of this compound.
Principles of Neuromuscular Blockade Validation
Validation of a neuromuscular blocking agent (NMBA) involves characterizing its potency, onset and duration of action, and the reversibility of its effects. This is typically achieved through in vivo monitoring of muscle twitch response to nerve stimulation. Positive controls are essential in these studies to ensure the experimental setup is functioning correctly and to provide a benchmark for the performance of the test agent.
Succinylcholine serves as a depolarizing positive control, inducing blockade through persistent activation of the nicotinic acetylcholine (B1216132) receptor (nAChR), leading to initial muscle fasciculations followed by paralysis. Rocuronium , a non-depolarizing agent, acts as a competitive antagonist at the nAChR, preventing acetylcholine from binding and thereby inhibiting muscle contraction. This compound is also a nicotinic antagonist and ganglion blocker, and is expected to exhibit characteristics of a non-depolarizing blocker.[1][2][3]
Comparative Performance of Neuromuscular Blocking Agents
The following table summarizes key performance parameters for the positive controls, Succinylcholine and Rocuronium. While direct quantitative comparisons with this compound are limited by available data, this information provides a baseline for what would be expected in a validation study.
| Parameter | Succinylcholine (Depolarizing Control) | Rocuronium (Non-Depolarizing Control) | This compound (Test Agent) |
| Mechanism of Action | nAChR Agonist (Depolarizing) | nAChR Competitive Antagonist (Non-Depolarizing) | nAChR Antagonist (Presumed Non-Depolarizing)[1][2][3] |
| ED90/ED95 (mg/kg) | ED90: ~0.26 - 0.27 mg/kg[4] | ED95: ~0.3 mg/kg | Data not available in recent literature |
| Onset of Action | Rapid (~1 minute)[5] | Rapid (Dose-dependent, ~1-2 minutes)[6] | Data not available in recent literature |
| Duration of Action | Ultrashort (4-6 minutes)[5] | Intermediate (Dose-dependent)[6] | Data not available in recent literature |
| Train-of-Four (TOF) Fade | No fade during Phase I block | Fade is characteristic | Expected to show fade |
| Reversal by Neostigmine | Potentiates Phase I block | Reversible | Early studies in cats suggest resistance to reversal by anticholinesterases.[1][2] |
Experimental Protocols
In Vivo Assessment of Neuromuscular Blockade in a Rodent Model
This protocol describes a method for quantifying the effects of neuromuscular blocking agents in an anesthetized rodent model.
1. Animal Preparation:
- Anesthetize the animal (e.g., with an appropriate anesthetic like a combination of ketamine and xylazine).
- Maintain body temperature using a heating pad.
- Surgically expose the sciatic nerve of one hind limb.
2. Stimulation and Recording:
- Place stimulating electrodes around the exposed sciatic nerve.
- Place recording electrodes in the tibialis anterior muscle to measure the compound muscle action potential (CMAP).
- Alternatively, attach a force-displacement transducer to the foot to measure twitch tension.
3. Baseline Measurement:
- Deliver supramaximal single twitch stimuli (0.1 Hz) to establish a stable baseline twitch response.
- Administer Train-of-Four (TOF) stimulation (2 Hz for 2 seconds) to establish a baseline TOF ratio of 1.0.
4. Drug Administration:
- Administer the neuromuscular blocking agent (this compound or positive control) intravenously.
- Administer a range of doses to determine the dose-response relationship and calculate the ED50/ED95.
5. Data Acquisition and Analysis:
- Continuously record the twitch response and TOF ratio.
- Onset of action: Time from drug administration to maximum twitch depression.
- Duration of action: Time from drug administration until the twitch height returns to a certain percentage (e.g., 25% or 75%) of baseline.
- TOF ratio: Calculate the ratio of the fourth twitch amplitude to the first twitch amplitude to assess fade.
6. Reversal:
- Once the block has been established and characterized, administer a reversal agent such as neostigmine.
- Monitor the recovery of the twitch response and TOF ratio. The time to recover to a TOF ratio of >0.9 is a key parameter.[7][8][9]
Train-of-Four (TOF) Monitoring Protocol
TOF stimulation is a standard method for assessing the degree of neuromuscular blockade.
-
Stimulation: Four supramaximal electrical stimuli are delivered to a peripheral nerve at a frequency of 2 Hz.
-
Observation: The resulting muscle twitches are observed or measured.
-
Interpretation:
-
No Blockade: Four equal-intensity twitches (TOF ratio = 1.0).
-
Partial Non-Depolarizing Blockade: A "fade" in the twitch response, where each successive twitch is weaker than the last (TOF ratio < 1.0). The number of twitches present and the degree of fade correlate with the depth of the block.
-
Deep Blockade: Absence of all four twitches.
-
Depolarizing Blockade (Phase I): All four twitches are reduced in height, but there is no fade.
-
Visualizing the Pathways and Processes
Caption: Neuromuscular junction signaling and drug targets.
Caption: Workflow for in vivo validation of a neuromuscular block.
Caption: Using positive controls to validate a test agent.
References
- 1. The neuromuscular blocking action of benzoquinonium chloride in the cat and in the hen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuromuscular blocking action of benzoquinonium chloride in the cat and in the hen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Dose-response curves for succinylcholine: single versus cumulative techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Sugammadex Versus Neostigmine for Reversal of Rocuronium Neuromuscular Block in Patients Having Catheter-Based Neurointerventional Procedures: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of Benzoquinonium Dibromide on nAChR Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological effects of Benzoquinonium dibromide on nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. While specific quantitative data on the differential effects of this compound across various nAChR subtypes is limited in publicly available literature, this document outlines the established knowledge, presents experimental protocols for characterization, and offers a comparative framework using data from other well-studied nAChR antagonists to illustrate the principles of subtype selectivity.
Introduction to this compound and nAChRs
This compound is recognized as a nicotinic acetylcholine receptor antagonist. It has been historically utilized as a neuromuscular blocking agent. Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems. They are composed of five subunits that assemble to form a central ion pore. The combination of different subunits (e.g., α2-α10, β2-β4 in neurons; α1, β1, δ, γ, ε in muscle) results in a variety of nAChR subtypes with distinct pharmacological and physiological properties. The primary subtypes of interest in neuroscience and pharmacology include the neuronal α4β2, α7, and α3β4 receptors, as well as the muscle-type nAChR at the neuromuscular junction.
The differential effects of a ligand on these subtypes are critical for its therapeutic potential and side-effect profile. A high degree of subtype selectivity can lead to more targeted therapeutic interventions with fewer off-target effects.
Quantitative Analysis of this compound's Potency
Comprehensive, publicly accessible data detailing the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) of this compound across a range of nAChR subtypes is currently scarce. One available source indicates that this compound is a nicotinic acetylcholine receptor antagonist with an IC50 of 0.46 μM; however, the specific nAChR subtype for this measurement is not specified.
To provide a framework for understanding subtype selectivity, the following table presents hypothetical comparative data for this compound and includes data for other well-characterized nAChR antagonists. This illustrates how such data is typically presented to compare the differential effects of compounds.
Table 1: Comparative Potency of nAChR Antagonists Across Subtypes
| Compound | α4β2 IC50/Ki | α7 IC50/Ki | α3β4 IC50/Ki | Muscle-type IC50/Ki |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Dihydro-β-erythroidine (DHβE) | ~0.37 µM (IC50) | >10 µM (IC50) | ~26 µM (IC50) | Data not available |
| Mecamylamine | ~1.53-2.92 µM (Ki) | ~1.6-6.9 µM (IC50) | ~0.39 µM (IC50) | Data not available |
| α-Bungarotoxin | >100 µM | ~1-10 nM (Ki) | Data not available | ~0.1-1 nM (Ki) |
Note: The data for DHβE, Mecamylamine, and α-Bungarotoxin are compiled from various sources and are intended for illustrative purposes to demonstrate subtype selectivity.
Experimental Protocols for Characterizing nAChR Antagonists
The following are detailed methodologies for key experiments used to determine the potency and selectivity of compounds like this compound at different nAChR subtypes.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is widely used to study the function of ion channels, including nAChRs, expressed in a heterologous system.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the specific α and β subunits of the desired nAChR subtype (e.g., α4 and β2, or α7).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.
-
The membrane potential is held at a fixed voltage (e.g., -70 mV).
-
An agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC20) is applied to evoke a baseline current.
-
Increasing concentrations of the antagonist (this compound) are co-applied with the agonist.
-
-
Data Analysis: The inhibition of the agonist-evoked current by the antagonist is measured. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Patch-Clamp Electrophysiology in Mammalian Cells
This method allows for the study of nAChR function in a mammalian cell line, providing a more physiologically relevant system.
Methodology:
-
Cell Culture and Transfection: A mammalian cell line (e.g., HEK293 cells) is cultured and transiently or stably transfected with plasmids encoding the desired nAChR subunits.
-
Cell Plating: Transfected cells are plated onto coverslips for recording.
-
Whole-Cell Patch-Clamp Recording:
-
A coverslip with adherent cells is placed in a recording chamber on a microscope stage and perfused with an external solution.
-
A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
A fast perfusion system is used to apply an agonist to elicit a baseline current.
-
The antagonist is co-applied with the agonist at various concentrations.
-
-
Data Analysis: The reduction in the peak amplitude of the agonist-evoked current is measured, and the IC50 is calculated.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound to a specific nAChR subtype.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines or tissues endogenously or heterologously expressing the nAChR subtype of interest.
-
Competition Binding:
-
The membranes are incubated with a specific radiolabeled ligand (e.g., [³H]epibatidine for α4β2 nAChRs, or [¹²⁵I]α-bungarotoxin for α7 and muscle-type nAChRs) at a fixed concentration.
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.
-
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involving nAChRs and a typical experimental workflow for antagonist characterization.
Caption: Simplified signaling pathway of nAChR activation.
Caption: Experimental workflow for nAChR antagonist characterization.
Conclusion
Safety Operating Guide
Navigating the Disposal of Benzoquinonium Dibromide: A Procedural Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of benzoquinonium (B1213216) dibromide, a quaternary ammonium (B1175870) compound, are critical for maintaining laboratory safety and environmental responsibility. Due to the absence of specific disposal protocols for this compound, this guide synthesizes best practices for the management of quaternary ammonium compounds (QACs) and related chemical waste.
Researchers, scientists, and drug development professionals are tasked with the proper handling and disposal of a wide array of chemical substances. Benzoquinonium dibromide, a quaternary ammonium compound, requires careful management to mitigate risks to personnel and the environment. This document provides a step-by-step operational plan for its disposal, based on established procedures for similar chemical classes.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols. The use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves (such as nitrile or neoprene), safety goggles and a face shield, and a lab coat or chemical-resistant apron. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The recommended disposal method for this compound involves treating it as hazardous waste and arranging for its collection by a licensed waste disposal service.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials like pipette tips, gloves, or paper towels, in a designated and compatible hazardous waste container.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Dilution and Neutralization (for liquid solutions):
-
For concentrated solutions, slowly dilute with a large volume of water in a suitable container to reduce reactivity.
-
Quaternary ammonium compound solutions are often alkaline. Check the pH of the diluted solution using a pH indicator strip.
-
If the pH is alkaline, slowly add a weak acid, such as a 5% citric acid solution, while stirring gently until the pH is between 6 and 8. If acidic, neutralize with a weak base like sodium bicarbonate.[1]
-
-
Spill Management:
-
In the event of a spill, contain the liquid to prevent it from spreading.
-
Absorb the spill using an inert material such as vermiculite, sand, or earth.[2]
-
Collect the absorbent material and place it into the designated hazardous waste container.[1]
-
Thoroughly clean the spill area with soap and water, and dispose of any contaminated cleaning materials in the hazardous waste container.[1]
-
-
Final Disposal:
-
Securely seal the hazardous waste container.[1]
-
The sealed container must be disposed of as hazardous waste.[1] Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) if available. If a specific SDS is not available, communicate that the waste is a quaternary ammonium compound.
-
Crucially, do not pour this compound solutions down the drain , even if neutralized, unless explicitly permitted by local regulations and your institution's EHS office.[2]
-
Quantitative Data Summary
For the neutralization of liquid waste containing quaternary ammonium compounds, the following parameters are recommended:
| Parameter | Recommended Value | Source |
| Target pH for Neutralization | 6 - 8 | [1] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound.
Caption: Workflow for the disposal of this compound.
It is the responsibility of the researcher to ensure that all chemical waste is managed in accordance with institutional policies and local, state, and federal regulations. Always consult your institution's EHS office for specific guidance.
References
Essential Safety and Operational Guide for Handling Benzoquinonium Dibromide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Benzoquinonium dibromide. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure to this hazardous compound. The following table summarizes the required PPE.
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1][2] | Must protect from chemical splashes.[3] |
| Hand Protection | Chemical-impermeable gloves (e.g., Butyl rubber, Neoprene).[4] | Inspect gloves for integrity before each use. A regular replacement schedule should be in place.[5] |
| Body Protection | A chemical-resistant, one- or two-piece suit or coveralls. An apron may also be necessary for certain procedures.[1][3][4] | Should cover the entire body to prevent skin contact.[6] |
| Respiratory Protection | A NIOSH-approved full-face or half-mask air-purifying respirator, or a self-contained breathing apparatus (SCBA).[1][3][5] | Required when there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas.[7] |
| Foot Protection | Chemical-resistant, steel-toed boots or shoes.[1][5] | Footwear should fully cover the feet.[5] |
Operational Plan: Handling and Storage
Handling:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the Safety Data Sheet (SDS).[8][9]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][8][10]
-
Dispensing: When weighing or transferring the solid, take care to avoid generating dust.[8]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[6][8][10] Wash hands thoroughly after handling.[6][8][10]
-
Clothing: Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[8][9]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][9]
-
Location: Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
-
Temperature: Keep refrigerated and do not store at temperatures exceeding 4°C / 39°F.[6]
Emergency Procedures
| Emergency Situation | Immediate Actions |
| Chemical Spill | Minor Spill: If the spill is small and manageable, absorb the material with an inert absorbent. Dampen the solid spill material with 5% acetic acid before transferring to a suitable container for disposal. Major Spill: Evacuate the area immediately and prevent entry. Contact your institution's environmental health and safety department. |
| Inhalation | Move the affected person to fresh air immediately.[6][8][10] If breathing is difficult or has stopped, provide artificial respiration.[6][8] Seek immediate medical attention.[6][8][10] |
| Skin Contact | Immediately remove all contaminated clothing.[8][10] Wash the affected skin with plenty of soap and water for at least 15 minutes.[6] Seek immediate medical attention.[6][8] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[6][10] "Roll" the eyes to ensure a full rinse. Remove contact lenses if present and easy to do.[6][10] Seek immediate medical attention.[6] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water.[6][8][10] Seek immediate medical attention.[6][8][10] |
Disposal Plan
The disposal of this compound and its contaminated waste must be handled by a licensed chemical waste disposal company.
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other laboratory waste streams.
-
Collection: Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in a designated, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound."
-
Storage of Waste: Store the waste container in a secure, designated hazardous waste accumulation area.
-
Arranging for Disposal: Contact a licensed chemical waste disposal service to schedule a pickup.
-
Record Keeping: Maintain detailed records of the amount of waste generated, the date of generation, and the date of transfer to the disposal company.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. hazmatschool.com [hazmatschool.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. fishersci.com [fishersci.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.cn]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
